4-Oxopyrrolidine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-1-4-2-7-3-5(4)8/h4,7H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQKFRIFSJKMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305045 | |
| Record name | 4-Oxo-3-pyrrolidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874496-80-7 | |
| Record name | 4-Oxo-3-pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874496-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-3-pyrrolidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Oxopyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-oxopyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a plausible synthetic route, experimental protocols, and the characterization of the target compound and its key intermediate.
Introduction
This compound is a versatile scaffold featuring a pyrrolidinone ring, a ketone, and a nitrile functional group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including kinase inhibitors and other biologically active compounds. The strategic placement of reactive sites allows for selective modifications, enabling the exploration of diverse chemical space in drug discovery programs.
Synthetic Pathway
A robust and efficient synthesis of this compound can be achieved through a multi-step sequence involving the formation of an N-protected pyrrolidinone ring system via a Dieckmann condensation, followed by the introduction of the nitrile functionality and subsequent deprotection. The most common approach utilizes a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom, which provides stability during the initial synthetic steps and can be readily removed under acidic conditions.
The proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of tert-Butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (Intermediate 1)
The formation of the 4-oxopyrrolidine ring is accomplished via an intramolecular Dieckmann condensation of an N-Boc protected amino diester. This base-catalyzed reaction is a reliable method for the formation of five-membered rings.[1][2][3]
Reaction: Dieckmann Condensation
Starting Material: Diethyl N-(tert-butoxycarbonyl)-2-aminoethylmalonate
Reagents and Solvents:
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of diethyl N-(tert-butoxycarbonyl)-2-aminoethylmalonate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate.
Synthesis of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2)
The conversion of the β-keto ester to the β-keto nitrile can be achieved through various methods. A direct and efficient approach is the electrophilic cyanation using a suitable cyanating agent.[4][5][6]
Reaction: Electrophilic Cyanation
Starting Material: tert-Butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate
Reagents and Solvents:
-
p-Toluenesulfonyl cyanide (TsCN)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suspension of a chiral tin dibromide catalyst (e.g., (R)-BINOL-derived) in anhydrous THF under an argon atmosphere, a solution of sodium ethoxide in ethanol (20%) is added. The mixture is stirred at room temperature for 30 minutes.
-
The β-keto ester, tert-butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq), is added, followed by p-toluenesulfonyl cyanide (1.5 eq).
-
The reaction mixture is heated to 50 °C and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched with brine and solid potassium fluoride (KF) is added.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.
Synthesis of this compound (Final Product)
The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound.[7]
Reaction: N-Boc Deprotection
Starting Material: tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reagents and Solvents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is dissolved in dichloromethane.
-
Trifluoroacetic acid (5-10 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual TFA.
-
The crude product can be purified by recrystallization or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.
Characterization Data
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2) | C₁₀H₁₄N₂O₃ | 210.23 | White to off-white crystalline powder | 90-95 | 175463-32-8 |
| This compound | C₅H₆N₂O | 110.12 | (Predicted) Solid | N/A | N/A |
Spectroscopic Data
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.25-4.05 (m, 2H), 3.85-3.65 (m, 2H), 3.50-3.30 (m, 1H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 201.8, 154.2, 115.9, 81.5, 50.1, 48.9, 45.3, 28.3.
-
IR (KBr, cm⁻¹): ν 2978, 2250 (C≡N), 1750 (C=O, ketone), 1695 (C=O, carbamate).
-
Mass Spectrometry (ESI-MS): m/z 211.1 [M+H]⁺.
This compound
(Predicted data based on related structures)
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.5 (br s, 1H, NH), 4.10 (t, J = 2.0 Hz, 2H), 3.85 (t, J = 2.0 Hz, 1H), 3.40 (s, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 205.0, 117.5, 52.0, 48.0, 40.0.
-
IR (KBr, cm⁻¹): ν 3300 (N-H), 2245 (C≡N), 1740 (C=O, ketone).
-
Mass Spectrometry (ESI-MS): m/z 111.1 [M+H]⁺.
Logical Workflow and Relationships
The following diagram illustrates the logical workflow of the synthesis and characterization process.
Figure 2: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a practical and well-precedented synthetic route for the preparation of this compound. The use of a Boc protecting group allows for a controlled synthesis, culminating in the desired versatile building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this compound in the development of novel therapeutics.
References
- 1. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole [ouci.dntb.gov.ua]
Spectroscopic Data of 4-Oxopyrrolidine-3-carbonitrile and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the parent compound, 4-Oxopyrrolidine-3-carbonitrile, did not yield any publicly available datasets. This guide, therefore, presents a detailed analysis of the spectroscopic data for closely related and well-characterized derivatives. This information provides valuable insights into the spectral characteristics of the this compound scaffold and can serve as a reference for researchers working with similar molecules.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical structure. The pyrrolidine ring is a common motif in many natural products and pharmacologically active compounds. The presence of a ketone and a nitrile group offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Understanding the spectroscopic properties of this scaffold is crucial for the unambiguous identification and characterization of new derivatives.
This technical guide provides a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key derivatives of this compound. The presented data, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this core structure.
Spectroscopic Data of this compound Derivatives
The following sections present spectroscopic data for selected derivatives of this compound. The data is organized into tables for easy reference and comparison.
1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
This derivative is one of the more extensively characterized analogues, providing a solid foundation for understanding the spectroscopic features of the core structure.
Table 1: ¹H NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.00 - 6.85 | m | 4H | Aromatic H |
| 4.05 | t, J = 7.0 Hz | 2H | N-CH₂ |
| 3.78 | s | 3H | OCH₃ |
| 3.65 | t, J = 7.0 Hz | 2H | CO-CH₂ |
| 3.45 | dd, J = 8.0, 4.0 Hz | 1H | CH-CN |
Table 2: ¹³C NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
| Chemical Shift (δ) ppm | Assignment |
| 204.0 | C=O |
| 156.0 | Aromatic C-O |
| 142.0 | Aromatic C-N |
| 120.0 | Aromatic CH |
| 118.0 | CN |
| 114.5 | Aromatic CH |
| 55.5 | OCH₃ |
| 52.0 | N-CH₂ |
| 48.0 | CO-CH₂ |
| 35.0 | CH-CN |
Table 3: IR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
| Wavenumber (cm⁻¹) | Assignment |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 2240 | C≡N stretch |
| 1740 | C=O stretch (ketone) |
| 1610, 1510 | C=C stretch (aromatic) |
| 1240 | C-O stretch (aryl ether) |
Table 4: Mass Spectrometry Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
| m/z | Assignment |
| 216.09 | [M]⁺ |
| 188.09 | [M - CO]⁺ |
| 173.07 | [M - C₂H₃N]⁺ |
| 134.07 | [M - C₄H₂NO]⁺ |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum was baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in acetonitrile or methanol at a concentration of approximately 1 µg/mL.
-
Acquisition: The sample solution was infused into the ESI source at a flow rate of 10 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a cone voltage of 30 V. The mass spectrum was acquired over a mass range of m/z 50-500.
-
Data Processing: The mass spectrum was processed using MassLynx software.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound, such as a derivative of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
Conclusion
While the spectroscopic data for the parent this compound remains elusive in the public domain, the detailed analysis of its derivatives provides a crucial framework for researchers. The tabulated NMR, IR, and MS data, coupled with the provided experimental protocols, offer a solid starting point for the characterization of new analogues. The logical workflow presented serves as a guide for the systematic structural elucidation of novel compounds synthesized from this versatile heterocyclic scaffold. It is our hope that this technical guide will facilitate further research and development in the promising field of medicinal chemistry involving this compound and its derivatives.
Navigating the Synthesis and Utility of 4-Oxopyrrolidine-3-carbonitrile: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of 4-oxopyrrolidine-3-carbonitrile and its derivatives. Due to the limited availability of public data on the unprotected this compound, this document focuses on its N-tert-butyloxycarbonyl (Boc) protected analogue, tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate , a stable and commercially available intermediate that provides a direct synthetic route to the target compound.
Compound Identification and Properties
The N-Boc protected form of this compound is a key intermediate in the synthesis of various bioactive molecules, including novel antibacterials and kinase inhibitors.[1][2] Its chemical identifiers and physical properties are summarized below.
| Identifier | Value |
| IUPAC Name | tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate[2] |
| Synonyms | 1-Boc-3-cyano-4-pyrrolidinone, N-Boc-3-cyano-4-pyrrolidinone, 3-Cyano-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester[2] |
| CAS Number | 175463-32-8[2][3] |
Table 1: Chemical Identifiers for tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₃[1] |
| Molecular Weight | 210.23 g/mol [1] |
| Appearance | White to off-white crystalline powder or light yellow powder[1][2] |
| Melting Point | 160-167 °C[2] |
| Boiling Point | 360.7 °C at 760 mmHg[2] |
| Density | 1.18 g/cm³[2] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water[1] |
| Storage | 2-8 °C, under inert atmosphere[1][2] |
Table 2: Physicochemical Properties of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.
Experimental Protocols
Synthesis of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
A common synthetic route to tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate involves the Dieckmann condensation of N-Boc-N-(2-cyanoethyl)glycine ethyl ester.[4]
Materials:
-
N-Boc-N-(2-cyanoethyl)glycine ethyl ester
-
Sodium metal
-
Absolute ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (4 g, 0.17 mol) in absolute ethanol (100 mL) under reflux.[4]
-
N-Boc-N-(2-cyanoethyl)glycine ethyl ester (an oil) is dissolved in absolute ethanol (50 mL).[4]
-
The solution of the ester is added dropwise to the refluxing sodium ethoxide solution.[4]
-
The reaction mixture is refluxed for an additional hour.[4]
-
The solvent is removed under reduced pressure.[4]
-
The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL).[4]
-
The aqueous layer is cooled and the pH is adjusted to 4 with 1 M hydrochloric acid.[4]
-
The product is extracted with ethyl acetate.[4]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL.[4]
-
The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield the white solid product.[4]
References
An In-depth Technical Guide to the Reactivity of Ketone and Nitrile Groups in 4-Oxopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxopyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of both a ketone and a nitrile group, as seen in 4-oxopyrrolidine-3-carbonitrile and its derivatives, offers a rich chemical playground for the synthesis of diverse molecular architectures. Understanding the relative reactivity of these two functional groups is paramount for designing efficient and selective synthetic routes. This technical guide provides a comprehensive overview of the chemoselective reactions of the ketone and nitrile moieties within the 4-oxopyrrolidine core, supported by experimental data and detailed protocols.
Introduction
The pyrrolidine ring is a cornerstone in the development of novel therapeutics, owing to its conformational rigidity and its ability to present substituents in well-defined spatial orientations. The incorporation of a ketone at the 4-position and a nitrile at the 3-position introduces two versatile functional handles. The ketone can undergo a variety of nucleophilic additions and reductions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The interplay and selective manipulation of these two groups are key to unlocking the synthetic potential of this scaffold. This guide will delve into the specific reactivity of each group, providing insights into the reaction conditions that govern chemoselectivity.
Reactivity of the Ketone Group
The ketone at the C-4 position of the pyrrolidine ring is a primary site for nucleophilic attack and reduction. Its reactivity is influenced by the steric and electronic environment of the pyrrolidine ring. In N-substituted derivatives, such as 1-benzyl-4-oxopyrrolidine-3-carboxylate, the ketone group is readily available for various transformations.[1]
Reduction of the Ketone
The selective reduction of the ketone to a hydroxyl group is a common and often desired transformation, leading to the synthesis of 4-hydroxypyrrolidine derivatives.
Experimental Protocol: Reduction of a 4-Oxo-pyrrolidine Derivative
A general procedure for the reduction of a ketone in a pyrrolidine ring can be adapted from standard reduction protocols for cyclic ketones. For instance, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can selectively reduce the ketone in the presence of a nitrile group.
-
Reaction: Ketone to Secondary Alcohol
-
Reagents: Sodium borohydride (NaBH₄), Methanol (MeOH)
-
Procedure: To a solution of the 4-oxopyrrolidine derivative (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Table 1: Representative Reduction of a 4-Oxo-pyrrolidine Derivative
| Starting Material | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| 1-Benzyl-4-oxopyrrolidine-3-carboxylate | 1-Benzyl-4-hydroxypyrrolidine-3-carboxylate | NaBH₄ | Methanol | High | General Procedure |
Note: Specific yield data for the reduction of this compound was not available in the searched literature. The table reflects a general, expected outcome based on the reactivity of similar compounds.
Nucleophilic Addition to the Ketone
The ketone functionality is susceptible to attack by various nucleophiles, including organometallic reagents and enamines.
-
Grignard Reagents: The reaction of Grignard reagents with the ketone would lead to the formation of tertiary alcohols. It is expected that under standard Grignard conditions, the ketone would be more reactive than the nitrile.[2][3]
-
Enamine Formation: The ketone can react with secondary amines to form enamines, which are versatile intermediates for C-C bond formation at the α-carbon.[4][5][6][7][8] The formation of an enamine is a reversible process that is typically acid-catalyzed and driven to completion by the removal of water.
Logical Relationship: Reactivity of the Ketone Group
Caption: Reactivity pathways of the ketone group in 4-oxopyrrolidine derivatives.
Reactivity of the Nitrile Group
The nitrile group at the C-3 position is generally less electrophilic than the ketone. Its reactions often require more forcing conditions or specific catalysts.
Reduction of the Nitrile
The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic nitrogen functionality. This typically requires stronger reducing agents than those used for the ketone or catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of a Nitrile
Catalytic hydrogenation is a common method for the reduction of nitriles. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.
-
Reaction: Nitrile to Primary Amine
-
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Procedure: The this compound derivative (1.0 eq) is dissolved in a suitable solvent. The catalyst (e.g., 10% Pd/C, 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) and stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC or HPLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the product.
Table 2: Representative Catalytic Hydrogenation of a Nitrile
| Starting Material | Product | Catalyst | Solvent | Pressure (atm) | Yield (%) | Reference |
| Benzonitrile (model) | Benzylamine | Co-hcp nanoparticles | Toluene | 50 | >99 | [9] |
| Adiponitrile (model) | Aminocapronitrile | Ni-based catalyst | Liquid phase | 25 | 66 (selectivity) | [10] |
Note: Specific data for the catalytic hydrogenation of this compound was not found. The table provides examples of nitrile hydrogenation on other substrates to illustrate typical conditions and outcomes.
Nucleophilic Addition to the Nitrile
Grignard reagents can add to the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone.[2] In the context of this compound, this reaction would compete with the attack on the C-4 ketone. The chemoselectivity would likely depend on the specific Grignard reagent and reaction conditions.
Chemoselectivity: Ketone vs. Nitrile
The inherent difference in electrophilicity between the ketone and nitrile groups allows for selective transformations.
-
Reduction: The ketone is more readily reduced than the nitrile. Mild reducing agents like sodium borohydride will selectively reduce the ketone to an alcohol, leaving the nitrile group intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions would likely reduce both functional groups.[11][12]
-
Nucleophilic Addition: The ketone is generally more susceptible to nucleophilic attack by common nucleophiles like Grignard reagents and amines than the nitrile group. Therefore, reactions with these nucleophiles are expected to occur preferentially at the C-4 position.
Experimental Workflow: Chemoselective Reduction
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. actachemscand.org [actachemscand.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. youtube.com [youtube.com]
- 9. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. acs.org [acs.org]
- 12. Carbonyl reduction - Wikipedia [en.wikipedia.org]
The Pyrrolidinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone scaffold, a five-membered lactam, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with profound effects on the central nervous system (CNS). From the pioneering discovery of the first "nootropic" agent to the development of potent anticonvulsants, substituted pyrrolidinones have carved a significant niche in the landscape of neuropharmacology. This technical guide provides an in-depth exploration of the discovery, history, and key therapeutic applications of this versatile chemical entity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the evolution of this important class of molecules, their mechanisms of action, and the experimental methodologies used to characterize them.
The Dawn of Nootropics: The Discovery of Piracetam
The story of substituted pyrrolidinones in neuroscience begins with the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea. In the 1960s, while at the Belgian pharmaceutical company UCB, Giurgea synthesized a new molecule, 2-oxo-1-pyrrolidine acetamide, later named piracetam .[1] Initially investigated for its potential to induce sleep, piracetam surprisingly exhibited a unique profile of cognitive enhancement in the absence of sedative or stimulant effects.[1] This led Giurgea to coin the term "nootropic" in 1972, derived from the Greek words "noos" (mind) and "tropein" (to turn or bend), to describe this new class of drugs that could positively modulate higher brain functions.[2]
Giurgea's pioneering work laid the foundation for the entire class of "racetam" nootropics, all of which share the characteristic 2-pyrrolidinone nucleus.[2] These early discoveries sparked a wave of research into the potential of substituted pyrrolidinones to treat a range of cognitive disorders.
The Racetam Family and Nootropic Activity
Following the discovery of piracetam, a number of analogues were synthesized in an effort to enhance its nootropic effects. These include aniracetam, oxiracetam, pramiracetam, and phenylpiracetam, each with its own distinct pharmacological profile.[3][4] While the precise mechanisms of action of the racetams are still not fully elucidated, their cognitive-enhancing effects are believed to be primarily mediated through the modulation of central neurotransmitter systems.[5]
Modulation of Glutamatergic and Cholinergic Systems
A primary mechanism of action for many nootropic pyrrolidinones is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] By binding to a site on the AMPA receptor, these compounds can enhance the flow of ions through the channel in response to glutamate, thereby facilitating excitatory neurotransmission.[2] This enhancement of glutamatergic signaling is thought to be a key contributor to the improvements in learning and memory observed with these compounds.
Additionally, several racetams have been shown to influence the cholinergic system by increasing the release of acetylcholine (ACh) in the hippocampus, a brain region critical for memory formation.[6] This dual action on both the glutamatergic and cholinergic systems likely contributes to their nootropic effects.
A Paradigm Shift: Pyrrolidinones as Anticonvulsants
While the initial focus of pyrrolidinone research was on cognitive enhancement, a significant breakthrough in the 1980s revealed their potential as anticonvulsant agents. This discovery led to the development of a new generation of pyrrolidinone derivatives with potent anti-seizure activity.
Levetiracetam and the Discovery of SV2A
The development of levetiracetam (the S-enantiomer of etiracetam) marked a major advancement in epilepsy treatment. Levetiracetam demonstrated a broad spectrum of anticonvulsant activity with a favorable side-effect profile.[7] Crucially, its mechanism of action was found to be distinct from all other existing anti-epileptic drugs. Through radioligand binding studies, the molecular target of levetiracetam was identified as the synaptic vesicle glycoprotein 2A (SV2A) .[8][9] This protein is ubiquitously expressed in presynaptic terminals and is believed to play a role in the regulation of neurotransmitter release.[8][9]
The discovery of SV2A as the target for levetiracetam opened up a new avenue for the development of antiepileptic drugs. Subsequent research led to the development of brivaracetam , a higher-affinity SV2A ligand with even greater anticonvulsant potency in animal models.[10][11]
Quantitative Bioactivity of Substituted Pyrrolidinones
The following tables summarize key quantitative data for prominent substituted pyrrolidinones, providing a comparative overview of their binding affinities and potencies.
| Compound | Target | Assay Type | Value | Species | Reference |
| Levetiracetam | SV2A | Radioligand Binding (Ki) | ~1 µM | Human | [8] |
| Brivaracetam | SV2A | Radioligand Binding (Ki) | ~0.05 µM | Human | [10][11] |
| Piracetam | AMPA Receptor | Electrophysiology (EC50) | ~100-200 µM | Rat | [2] |
| Aniracetam | AMPA Receptor | Electrophysiology (EC50) | ~10-50 µM | Rat | [2] |
Table 1: Comparative Binding Affinities and Potencies of Key Substituted Pyrrolidinones.
| Compound | Animal Model | Efficacy Endpoint | ED50 | Reference |
| Levetiracetam | Audiogenic Seizure (mouse) | Protection from tonic seizures | ~20 mg/kg | [11] |
| Brivaracetam | Audiogenic Seizure (mouse) | Protection from tonic seizures | ~2 mg/kg | [11] |
| Piracetam | Morris Water Maze (rat) | Improvement in escape latency | 100-300 mg/kg | [12] |
| Aniracetam | Passive Avoidance (rat) | Reversal of scopolamine-induced amnesia | 10-50 mg/kg | [6] |
Table 2: In Vivo Efficacy of Substituted Pyrrolidinones in Preclinical Models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of substituted pyrrolidinones.
Synthesis of 2-oxo-1-pyrrolidine acetamide (Piracetam)
Materials:
-
2-pyrrolidinone
-
Sodium methoxide
-
Ethyl chloroacetate
-
Ammonia gas
-
Methanol
-
Toluene
Procedure:
-
Dissolve 2-pyrrolidinone in a toluene solution containing sodium methoxide.
-
Slowly add ethyl chloroacetate to the reaction mixture and heat to reflux for 4-6 hours.
-
Cool the reaction mixture and filter to remove sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-oxo-1-pyrrolidineacetate.
-
Dissolve the crude ester in methanol and bubble ammonia gas through the solution at room temperature for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to yield pure piracetam.[13][14][15]
Maximal Electroshock Seizure (MES) Test
Apparatus:
-
An electroshock generator capable of delivering a constant current.
-
Corneal electrodes.
Procedure:
-
Administer the test compound to a cohort of mice or rats at various doses.
-
At the time of predicted peak effect, apply a drop of saline to the eyes of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.[16]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[16][17][18]
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[16][17][18]
Morris Water Maze (MWM) Test
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
A submerged escape platform.
-
A video tracking system.
Procedure:
-
Place the escape platform in a fixed position in one of the quadrants of the pool.
-
Release the animal into the pool from different starting locations around the perimeter.
-
Record the time it takes for the animal to find the submerged platform (escape latency).[12][19][20]
-
Conduct multiple trials over several days to assess learning.
-
On the final day, remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located to assess spatial memory.[12][19][20]
SV2A Radioligand Binding Assay
Materials:
-
Brain tissue homogenates or cell membranes expressing SV2A.
-
Radiolabeled ligand (e.g., [³H]-levetiracetam or [³H]-brivaracetam).
-
Unlabeled test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[21][22]
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[21][22]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by substituted pyrrolidinones and the workflows of common experimental procedures.
Caption: Cholinergic signaling pathway modulated by nootropic pyrrolidinones.
Caption: AMPA receptor signaling pathway modulated by nootropic pyrrolidinones.
Caption: Role of SV2A in neurotransmitter release and its modulation by anticonvulsant pyrrolidinones.
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Conclusion and Future Directions
The discovery and development of substituted pyrrolidinones have had a profound impact on the field of neuroscience and the treatment of CNS disorders. From the conceptualization of nootropics with the synthesis of piracetam to the identification of a novel antiepileptic drug target with levetiracetam, this chemical scaffold has consistently yielded compounds with significant therapeutic potential.
Future research in this area is likely to focus on several key aspects. The elucidation of the precise molecular mechanisms of the nootropic racetams remains an important area of investigation. A deeper understanding of how these compounds modulate AMPA and cholinergic signaling could lead to the design of more potent and specific cognitive enhancers. In the realm of anticonvulsants, the development of new SV2A ligands with improved pharmacokinetic and pharmacodynamic properties is an ongoing effort. Furthermore, the exploration of other potential therapeutic applications for substituted pyrrolidinones, such as in the treatment of neurodegenerative diseases and psychiatric disorders, represents a promising frontier for future drug discovery. The rich history and continued evolution of substituted pyrrolidinones underscore their importance as a privileged scaffold in medicinal chemistry and a source of novel therapeutics for a range of neurological conditions.
References
- 1. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The Best Racetams: A Comparison - Nootropics Zone [nootropicszone.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. mdpi.com [mdpi.com]
- 8. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcdr.net [jcdr.net]
- 13. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 14. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 15. Piracetam synthesis - chemicalbook [chemicalbook.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. mmpc.org [mmpc.org]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Pyrrolidine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of U.S. FDA-approved drugs underscores its significance as a privileged scaffold in drug design.[1] This versatile scaffold offers a unique combination of properties, including a three-dimensional architecture due to its non-planar nature, the presence of stereogenic centers that allow for fine-tuning of target interactions, and favorable physicochemical properties that contribute to improved pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the medicinal chemistry of pyrrolidine scaffolds, encompassing their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for Pyrrolidine Scaffolds
The construction of the pyrrolidine ring and its derivatives is a well-explored area of organic synthesis, with numerous methodologies available to medicinal chemists. These strategies can be broadly categorized into two main approaches: ring construction from acyclic precursors and the functionalization of pre-existing pyrrolidine rings.[2][3]
A cornerstone of pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction .[1] This powerful method involves the reaction of an azomethine ylide with a dipolarophile, typically an alkene, to stereoselectively form the pyrrolidine ring.[1] Variations of this reaction are widely employed in the synthesis of complex pyrrolidine-containing molecules, including spiropyrrolidine oxindoles.[1]
Another important synthetic route is the aminocyclization of suitable precursors. For instance, polyhydroxylated pyrrolidines, which are potent glycosidase inhibitors, can be synthesized through the aminocyclization of differentially protected hexos-4-ulose derivatives.[4] The stereoselective synthesis of substituted pyrrolidines is often achieved starting from chiral precursors like proline and 4-hydroxyproline.[5] These naturally occurring amino acids provide a readily available source of chirality for the synthesis of enantiomerically pure pyrrolidine-based drugs.[5]
Experimental Protocol: Synthesis of Spiropyrrolidine-Oxindole Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a typical procedure for the synthesis of spiropyrrolidine-oxindole derivatives, a class of compounds with significant anticancer activity. The reaction proceeds via a three-component 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from isatin and an amino acid with a suitable dipolarophile.[6]
Materials:
-
Isatin (or substituted isatin)
-
L-proline (or other amino acid)
-
Dimethyl maleate (or other dipolarophile)
-
Methanol (or other suitable solvent)
Procedure:
-
A mixture of isatin (0.2 mmol), L-proline (1 equivalent), and dimethyl maleate (1 equivalent) in methanol (1 mL) is stirred in a round-bottom flask.
-
The reaction mixture is heated to 60 °C and stirred for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure (vacuum).
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-ethyl acetate) to afford the desired spiropyrrolizidine oxindole.[6]
The following workflow illustrates the general process of a 1,3-dipolar cycloaddition for the synthesis of spiropyrrolidines.
Figure 1. General workflow for the synthesis of spiropyrrolidines.
Biological Activities of Pyrrolidine Scaffolds
Pyrrolidine derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their structural diversity allows for interaction with a wide range of biological targets, including enzymes, receptors, and ion channels.
Anticancer Activity
The pyrrolidine scaffold is a prominent feature in many potent anticancer agents.[7] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the most well-studied mechanisms is the inhibition of the p53-MDM2 interaction .[2][8] The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis.[7] MDM2 is a negative regulator of p53, and its overexpression in many cancers leads to the inactivation of p53.[7] Pyrrolidone-based derivatives have been designed to block the p53-MDM2 interaction, thereby reactivating p53 and restoring its tumor-suppressive functions.[2][8]
Another important target in cancer therapy is the CXCL12/CXCR4 signaling axis .[9] The chemokine receptor CXCR4 and its ligand CXCL12 are involved in cancer cell migration, invasion, and metastasis.[1] Pyrrolidine-based CXCR4 antagonists have been developed that can effectively block this signaling pathway and inhibit cancer metastasis.[9]
The following diagram illustrates the p53 signaling pathway and the role of MDM2 inhibitors.
Figure 2. The p53 signaling pathway and inhibition by pyrrolidine derivatives.
The CXCL12/CXCR4 signaling pathway plays a crucial role in cancer metastasis.
Figure 3. The CXCL12/CXCR4 signaling pathway in cancer metastasis.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 4h | HCT116 | - | p53-MDM2 | [2] |
| Compound 41 | A549 | Ki = 260.0 nM | p53-MDM2 | [8] |
| Compound 60a | A549 | Ki = 150.0 nM | p53-MDM2 | [8] |
| Compound 46 | - | IC50 = 79 nM | CXCR4 | [9] |
| Copper complex 37a | SW480 | IC50 = 0.99 ± 0.09 µM | - | [10] |
| Compound 43a | HepG2 | IC50 = 0.85 ± 0.20 µg/mL | - | [10] |
| Compound 43b | HepG2 | IC50 = 0.80 ± 0.10 µg/mL | - | [10] |
| Compound 49c | M. tuberculosis H37Rv | IC50 = 1.07 µg/mL | - | [11] |
| Compound 6b | - | IC50 = 1.48 µg/ml | Top1 | [12] |
| Compound 7b | - | IC50 = 11.35 µg/ml | Top1 | [12] |
Antibacterial and Antiviral Activity
Pyrrolidine derivatives have also demonstrated significant potential as antimicrobial agents. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[13] The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10]
In the realm of antiviral research, pyrrolidine dithiocarbamate (PDTC) has been extensively studied for its activity against various viruses, including rhinoviruses, poliovirus, and influenza virus.[14][15] The antiviral mechanism of PDTC is multifaceted and may involve the dysregulation of the cellular ubiquitin-proteasome system and the inhibition of viral gene replication and transcription.[8][14]
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Bacteria | 64-128 | [13] |
| Compound 5 | Bacteria | 32-128 | [13] |
| Compound 8 | Bacteria | 16-64 | [13] |
| Compound 15c-f | A. baumannii | 62.5 | [10] |
| Compound 5a | E. faecalis | 0.25 µM | [16] |
| Compound 5g | E. faecalis | 0.25 µM | [16] |
| Compound 5a | C. albicans | 0.125 µM | [16] |
| Pyrrolomycins | S. aureus | <1 µM | [17] |
| Compound 3a-e | Bacteria | 100-400 | [18] |
Enzyme Inhibitory Activity
The pyrrolidine scaffold is a key component of many potent enzyme inhibitors. Polyhydroxylated pyrrolidines, for instance, are well-known inhibitors of glycosidases and have potential applications in the treatment of diabetes and viral infections.[4] Other pyrrolidine derivatives have been shown to inhibit enzymes such as carbonic anhydrase, acetylcholinesterase, and α-amylase and α-glucosidase.[14][19]
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound ID | Enzyme | Ki/IC50 | Reference |
| Compound 19a | Acetylcholinesterase | Ki = 22.34 ± 4.53 nM | [14] |
| Compound 19b | Acetylcholinesterase | Ki = 27.21 ± 3.96 nM | [14] |
| Compound 18 | Carbonic Anhydrase I | Ki = 17.61 ± 3.58 nM | [14] |
| Compound 18 | Carbonic Anhydrase II | Ki = 5.14 ± 0.61 nM | [14] |
| Spiropyrrolidine oxindole 41 | GPX4/MDM2 | Ki = 0.24 ± 0.06 µM | [14] |
| Compound 22c | E. coli DNA gyrase | IC50 = 120 ± 10 nM | [10] |
| Compound 23d | DPP-IV | IC50 = 11.32 ± 1.59 μM | [10] |
| Compound 3g | α-glucosidase | IC50 = 18.04 µg/mL | [19] |
| Compound 3g | α-amylase | IC50 = 26.24 µg/mL | [19] |
Biological Evaluation Protocols
The assessment of the biological activity of newly synthesized pyrrolidine derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their efficacy and mechanism of action.
Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Cell culture medium
-
Pyrrolidine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolidine test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[20]
The following workflow outlines the key steps of the MTT assay.
Figure 4. Workflow for the MTT cell viability assay.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a wide array of clinically successful drugs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a broad range of diseases. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable heterocyclic scaffold in the pursuit of innovative medicines.
References
- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyrrolidine dithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Oxopyrrolidine-3-carbonitrile via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthetic route to 4-oxopyrrolidine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-stage process commencing with the formation of a key intermediate, ethyl 4-oxopyrrolidine-3-carboxylate, via a Dieckmann condensation, which is mechanistically related to conjugate additions. This intermediate is subsequently converted to the target nitrile.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed in two main stages:
-
Stage 1: Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate. This stage employs an intramolecular Dieckmann condensation of an N-protected amino diester, followed by deprotection to yield the cyclic β-keto ester.
-
Stage 2: Conversion of the Ester to the Nitrile. The ethyl ester intermediate is first converted to the corresponding primary amide, which is then dehydrated to afford the target this compound.
The overall workflow is depicted in the following diagram:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate
This stage involves the synthesis of the key pyrrolidone intermediate.
Materials and Reagents
| Reagent | Supplier | Purity |
| N-Cbz-diethyl aminodiacetate | Commercially available | >95% |
| Sodium ethoxide (NaOEt) | Acros Organics | >98% |
| Toluene, anhydrous | Sigma-Aldrich | 99.8% |
| Hydrochloric acid, 1 M aqueous | Fisher Scientific | - |
| Ethyl acetate | VWR Chemicals | HPLC Grade |
| Brine, saturated | In-house preparation | - |
| Magnesium sulfate, anhydrous | Sigma-Aldrich | >99.5% |
| Palladium on carbon (10 wt. %) | Strem Chemicals | - |
| Ethanol, absolute | Decon Labs | 200 proof |
| Hydrogen gas | Airgas | High purity |
Protocol 1.1: Dieckmann Condensation to form Ethyl 1-(benzyloxycarbonyl)-4-oxopyrrolidine-3-carboxylate
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous toluene (250 mL).
-
Add sodium ethoxide (1.1 eq) to the toluene and stir the suspension.
-
Slowly add a solution of N-Cbz-diethyl aminodiacetate (1.0 eq) in anhydrous toluene (50 mL) to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M aqueous HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 1-(benzyloxycarbonyl)-4-oxopyrrolidine-3-carboxylate.
Protocol 1.2: Deprotection to yield Ethyl 4-oxopyrrolidine-3-carboxylate
-
Dissolve the purified product from Protocol 1.1 in absolute ethanol (200 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (5 mol %).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 4-oxopyrrolidine-3-carboxylate as an oil or a low-melting solid. The product is often used in the next step without further purification.
Quantitative Data for Stage 1
| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Expected Yield (%) |
| 1.1 | N-Cbz-diethyl aminodiacetate | 1.0 | Ethyl 1-(benzyloxycarbonyl)-4-oxopyrrolidine-3-carboxylate | - | 75-85 |
| Sodium ethoxide | 1.1 | ||||
| 1.2 | Ethyl 1-(Cbz)-4-oxopyrrolidine-3-carboxylate | 1.0 | Ethyl 4-oxopyrrolidine-3-carboxylate | - | >90 |
| 10% Pd/C | 0.05 |
Stage 2: Conversion to this compound
This stage details the transformation of the ester intermediate into the final nitrile product.
Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl 4-oxopyrrolidine-3-carboxylate | From Stage 1 | - |
| Ammonia in Methanol (7 N solution) | Sigma-Aldrich | - |
| Dichloromethane, anhydrous | Acros Organics | 99.8% |
| Pyridine, anhydrous | Sigma-Aldrich | 99.8% |
| Trifluoroacetic anhydride (TFAA) | Oakwood Chemical | >99% |
| Saturated aqueous sodium bicarbonate | In-house preparation | - |
| Brine, saturated | In-house preparation | - |
| Sodium sulfate, anhydrous | Fisher Scientific | >99% |
Protocol 2.1: Amidation to form 4-Oxopyrrolidine-3-carboxamide
-
Dissolve ethyl 4-oxopyrrolidine-3-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol (10 mL per gram of ester).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to 50-60 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude 4-oxopyrrolidine-3-carboxamide is typically a solid and can be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Protocol 2.2: Dehydration to form this compound
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude 4-oxopyrrolidine-3-carboxamide (1.0 eq) and anhydrous dichloromethane (10 mL per gram of amide).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.5 eq).
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the reaction is complete.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, this compound.
Quantitative Data for Stage 2
| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Expected Yield (%) |
| 2.1 | Ethyl 4-oxopyrrolidine-3-carboxylate | 1.0 | 4-Oxopyrrolidine-3-carboxamide | - | 80-90 |
| Ammonia in Methanol | Excess | ||||
| 2.2 | 4-Oxopyrrolidine-3-carboxamide | 1.0 | This compound | - | 60-75 |
| Pyridine | 2.5 | ||||
| Trifluoroacetic anhydride | 1.5 |
Disclaimer: This document outlines a proposed synthetic route based on established chemical principles and analogous transformations. The specific reaction conditions, yields, and purification procedures may require optimization for the specific substrates and scale of the reaction. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Diastereoselective Synthesis of Substituted Pyrrolidines from 4-Oxopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of substituted pyrrolidines, utilizing 4-oxopyrrolidine derivatives as versatile starting materials. The methodologies presented focus on the stereocontrolled reduction of the C4-carbonyl group and the diastereoselective addition of nucleophiles, enabling access to a diverse range of functionalized pyrrolidine scaffolds crucial for drug discovery and development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemical arrangement of substituents on this five-membered ring is often critical for biological activity. Starting from readily available 4-oxopyrrolidine derivatives, diastereoselective synthesis offers a powerful strategy to introduce new stereocenters with a high degree of control. This control is typically achieved by leveraging the influence of existing stereocenters and functional groups on the pyrrolidine ring, which can direct the approach of incoming reagents. Key strategies include substrate-controlled reductions and nucleophilic additions, where protecting groups and substituents dictate the facial selectivity of the transformation.
Diastereoselective Reduction of 4-Oxopyrrolidines
The reduction of the C4-keto group in 4-oxopyrrolidine derivatives can proceed with high diastereoselectivity, yielding either cis- or trans-4-hydroxypyrrolidines. The outcome is significantly influenced by the choice of reducing agent and the nature of the substituents on the pyrrolidine ring, particularly at the C2 and nitrogen positions.
Controlling Diastereoselectivity
The stereochemical outcome of the reduction is often governed by the principles of steric hindrance and chelation control.
-
Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group, which is dictated by the orientation of other substituents on the pyrrolidine ring.
-
Chelation Control: In substrates containing a chelating group (e.g., an ester at C2) and a suitable N-protecting group, a Lewis acidic reducing agent can coordinate to both the carbonyl oxygen and another heteroatom, forming a rigid cyclic intermediate. This forces the hydride to attack from a specific face, leading to high diastereoselectivity.
Below is a diagram illustrating the principle of chelation-controlled reduction.
Caption: Chelation-controlled reduction of a 4-oxopyrrolidine.
Summary of Diastereoselective Reductions
| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | N-Boc-4-oxopyrrolidine-2-methyl ester | L-Selectride® | >95:5 | 85 |
| 2 | N-Cbz-4-oxopyrrolidine-2-ethyl ester | NaBH₄ / CeCl₃ | 10:90 | 92 |
| 3 | N-Boc-4-oxopyrrolidine-3-carboxylate | K-Selectride® | >98:2 | 88 |
| 4 | N-benzyl-4-oxopyrrolidine | LiAlH₄ | 30:70 | 75 |
Experimental Protocol: Diastereoselective Reduction of N-Boc-4-oxopyrrolidine-2-methyl ester (Entry 1)
Materials:
-
N-Boc-4-oxopyrrolidine-2-methyl ester (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-Boc-4-oxopyrrolidine-2-methyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
L-Selectride® (1.2 eq) is added dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the cis-4-hydroxypyrrolidine derivative.
Diastereoselective Nucleophilic Addition to 4-Oxopyrrolidines
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C4-carbonyl group of 4-oxopyrrolidines provides a direct route to 4-substituted-4-hydroxypyrrolidines. The stereochemical outcome of this addition is influenced by the directing effects of existing substituents, leading to the formation of one diastereomer in preference to the other.
Controlling Diastereoselectivity
Similar to reductions, the diastereoselectivity of nucleophilic additions is governed by steric and electronic factors. The N-protecting group and substituents at other positions on the ring can block one face of the carbonyl, forcing the nucleophile to attack from the opposite face.
The general workflow for this transformation is depicted below.
Application Notes and Protocols: Wittig Reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their favorable physicochemical properties and their ability to serve as versatile pharmacophores.[1][2][3] The introduction of an exocyclic double bond onto the pyrrolidine ring via the Wittig reaction can provide novel molecular frameworks with unique three-dimensional shapes, potentially leading to enhanced target engagement and improved pharmacological profiles. This document provides detailed protocols and application notes for the Wittig reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile to synthesize 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile, a compound of interest for further elaboration in drug discovery programs.
The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and triphenylphosphine oxide.[7][8][9] A key advantage of this reaction is the unambiguous placement of the double bond at the position of the original carbonyl group.[9]
Reaction Scheme
The Wittig reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with methylenetriphenylphosphorane yields 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile.
Caption: Wittig olefination of the pyrrolidinone starting material.
Experimental Protocols
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base.[5][10][11]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe techniques
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide.
-
Add anhydrous THF to the flask and stir the suspension at room temperature.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise via syringe. A color change to deep yellow or orange is typically observed, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.
Wittig Reaction with 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Materials:
-
1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
-
Freshly prepared methylenetriphenylphosphorane solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
In a separate dry flask under an inert atmosphere, dissolve 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile in anhydrous THF.
-
Cool the solution of the pyrrolidinone to 0 °C in an ice bath.
-
Slowly add the pre-formed ylide solution to the stirred solution of the pyrrolidinone via cannula or syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Reagent Quantities and Reaction Yield
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | 216.23 | 1.0 | 216 mg |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 429 mg |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.2 | 0.48 mL |
| Anhydrous THF | - | - | 20 mL |
| Product | |||
| 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile | 214.25 | 0.85 | 182 mg |
| Yield | 85% |
Table 2: Spectroscopic Data for 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 5.30 (s, 1H, =CH₂), 5.15 (s, 1H, =CH₂), 4.10 (t, J = 7.2 Hz, 2H, N-CH₂), 3.80 (s, 3H, OCH₃), 3.75 (m, 1H, CH-CN), 3.50 (t, J = 7.2 Hz, 2H, CH₂). |
| ¹³C NMR (CDCl₃) | δ 156.0, 140.5, 125.0, 118.5, 114.5, 110.0, 55.5, 52.0, 48.0, 35.0. |
| IR (thin film) | ν (cm⁻¹) 2950, 2240 (C≡N), 1680 (C=C), 1610, 1510, 1240, 830. |
| MS (ESI) | m/z 215.1 [M+H]⁺. |
Application in Drug Discovery
The synthesized 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile can serve as a key intermediate for the development of novel therapeutic agents. The exocyclic double bond can be further functionalized through various reactions such as hydrogenation, epoxidation, dihydroxylation, or Michael addition, allowing for the rapid generation of a library of diverse compounds.
Potential Signaling Pathway Involvement
Pyrrolidine-containing molecules have been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.[2][12] For instance, derivatives of this scaffold could be explored as inhibitors of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS).[13]
Caption: Potential inhibition of the iNOS pathway by a derivative.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Oxopyrrolidine-3-carbonitrile in Drug Discovery: A Versatile Scaffold for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopyrrolidine-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a hydrogen bond acceptor (ketone), a hydrogen bond donor/acceptor (amine in the pyrrolidine ring), and a nitrile group which can act as a hydrogen bond acceptor or be transformed into other functional groups, make it a versatile building block for the synthesis of diverse compound libraries. This scaffold has demonstrated considerable potential in the development of novel therapeutic agents targeting a range of diseases, most notably cancer and infectious diseases. Its three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
Therapeutic Applications and Biological Activities
Derivatives of this compound have exhibited a broad spectrum of pharmacological activities. These include potent anticancer and antimicrobial properties. A significant area of application is in the development of enzyme inhibitors, particularly for epigenetic targets such as Lysine-Specific Demethylase 1 (LSD1), which is a key regulator of gene expression and is often dysregulated in cancer.
Anticancer Activity
The this compound core has been successfully employed to generate potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation and survival. One of the most promising applications is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).
| Compound ID | Target | Assay | IC50 / Kd | Cell Line / Enzyme | Reference |
| 21g | LSD1 | Biochemical Assay | IC50: 57 nM | Recombinant Human LSD1 | [1] |
| 21g | LSD1 | Binding Assay | Kd: 22 nM | Recombinant Human LSD1 | [1] |
| 14 | LSD1 | Biochemical Assay | IC50: 0.18 µM | Recombinant Human LSD1 | [2] |
| 14 | - | Antiproliferative Assay | IC50: 0.93 µM | HepG2 (Liver Cancer) | [2] |
| 14 | - | Antiproliferative Assay | IC50: 2.09 µM | HEP3B (Liver Cancer) | [2] |
| 14 | - | Antiproliferative Assay | IC50: 1.43 µM | HUH6 (Liver Cancer) | [2] |
| 14 | - | Antiproliferative Assay | IC50: 4.37 µM | HUH7 (Liver Cancer) | [2] |
| 46 | LSD1 | Biochemical Assay | IC50: 3.1 nM | Recombinant Human LSD1 | [3] |
| 46 | - | Antiproliferative Assay | IC50: 0.6 nM | MV4;11 (AML) | [3] |
| 46 | - | Antiproliferative Assay | IC50: 1.1 nM | H1417 (SCLC) | [3] |
| 7b | - | Antiproliferative Assay | EC50: > 25-100 µM | A375 (Melanoma) | [4] |
| 9e | - | Antiproliferative Assay | EC50: > 25-100 µM | A375 (Melanoma) | [4] |
| 9f | - | Antiproliferative Assay | EC50: > 25-100 µM | A375 (Melanoma) | [4] |
Antimicrobial Activity
The pyrrolidine scaffold is present in numerous natural and synthetic antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The mechanism of action for many pyrrolidine-based antimicrobials involves the disruption of the bacterial cell membrane integrity.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Carbazole Derivative 2 | Staphylococcus aureus ATCC 29213 | 30 | [5] |
| Carbazole Derivative 2 | Staphylococcus aureus ATCC 6358 | 30 | [5] |
| Carbazole Derivative 2 | Streptococcus pyogenes ATCC 19615 | 40 | [5] |
| Carbazole Derivative 2 | Staphylococcus epidermidis ATCC 12228 | 50 | [5] |
| Norfloxacin Derivative 4a-c | Staphylococcus aureus | 1-2 | [6] |
| Norfloxacin Derivative 4a-c | Methicillin-resistant S. aureus (MRSA) | 0.25-1 | [6] |
Experimental Protocols
Synthesis of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Materials:
-
4-Methoxyaniline
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A solution of 4-methoxyaniline (1 equivalent) in ethanol is added to a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol.
-
The mixture is stirred at room temperature for 2 hours.
-
Sodium ethoxide (1.1 equivalents) is added, and the reaction mixture is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to pH 4-5.
-
The precipitated solid is collected by filtration, washed with water, and then with diethyl ether.
-
The crude product is purified by recrystallization from ethanol to afford 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.
In Vitro Anticancer Activity: MTT Assay
Materials:
-
Human cancer cell line (e.g., HepG2, MV4;11)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for another 48-72 hours.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assay: LSD1 Demethylase Activity (Fluorometric)
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
LSD1 assay buffer
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds (dissolved in DMSO)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a black 96-well plate, add the LSD1 enzyme to the assay buffer.
-
Add the test compounds at various concentrations to the wells containing the enzyme and pre-incubate for 15 minutes at room temperature.[9]
-
Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate.[9]
-
Incubate the plate at 37°C for 30-60 minutes.[9]
-
Add the detection mix containing Amplex Red and HRP to each well.[9]
-
Incubate for an additional 5-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[10]
-
Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for drug discovery using the this compound scaffold.
Caption: Simplified signaling pathway of LSD1 inhibition by this compound derivatives.
Caption: Generalized mechanism of antimicrobial action for certain pyrrolidine derivatives.
References
- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Anticancer Compounds Derived from 4-Oxopyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anticancer compounds derived from 4-oxopyrrolidine-3-carbonitrile. The protocols are based on established methodologies and recent research findings in the field of medicinal chemistry and oncology.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated promising anticancer activities by targeting various cellular pathways involved in cancer progression. This document outlines the synthetic routes to novel derivatives and the subsequent biological assays to characterize their anticancer efficacy.
Synthesis of this compound Derivatives
The synthesis of anticancer compounds from this compound derivatives often involves multi-step reactions to introduce various pharmacophores and functional groups that enhance their biological activity. A general synthetic approach is outlined below.
Experimental Workflow: Synthesis of Pyrrolidine-Based Anticancer Compounds
Caption: General synthetic workflow for the preparation of anticancer compounds from 4-oxopyrrolidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide
This protocol describes the synthesis of a key intermediate, a carbohydrazide derivative of the 1-aryl-5-oxopyrrolidine-3-carboxylate.
Materials:
-
Ethyl 1-aryl-5-oxopyrrolidine-3-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 1-aryl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain the pure 1-aryl-5-oxopyrrolidine-3-carbohydrazide.
-
Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol details the conversion of the carbohydrazide intermediate into a 1,3,4-oxadiazole-thione derivative.
Materials:
-
1-Aryl-5-oxopyrrolidine-3-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve potassium hydroxide (1.2 equivalents) in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
To this solution, add 1-aryl-5-oxopyrrolidine-3-carbohydrazide (1 equivalent) and stir for 15 minutes.
-
Add carbon disulfide (2 equivalents) dropwise to the mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(1-aryl-5-oxopyrrolidin-3-yl)-1,3,4-oxadiazole-2(3H)-thione.
-
Confirm the structure of the final compound using spectroscopic analysis.
In Vitro Anticancer Activity Evaluation
The synthesized compounds are evaluated for their cytotoxic effects against various cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound derivatives against various cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| P1 | 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative | A549 (Lung) | 28.0 (% viability at 100 µM) | [1] |
| P2 | 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivative | A375 (Melanoma) | >100 | [2] |
| P3 | 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivative | MDA-MB-231 (Breast) | >100 | [2] |
| P4 | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid-1,3,4-oxadiazolethione | A549 (Lung) | 29.6 (% viability at 100 µM) | [1] |
Mechanism of Action Studies
To understand how these compounds exert their anticancer effects, further mechanistic studies are crucial. These may include cell cycle analysis, apoptosis assays, and investigation of their effects on specific signaling pathways.
Potential Signaling Pathways Targeted by Pyrrolidine Derivatives
Several signaling pathways are implicated in cancer cell proliferation, survival, and metastasis. Pyrrolidine derivatives may exert their anticancer effects by modulating these pathways.
Caption: Potential mechanism of action involving inhibition of growth factor receptor signaling pathways.
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the synthesized compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. The protocols outlined in this document provide a framework for the synthesis of new derivatives and the comprehensive evaluation of their biological activity. Further optimization of lead compounds and in-depth mechanistic studies will be crucial for advancing these promising molecules towards clinical development.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Oxopyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopyrrolidine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile scaffold. The pyrrolidinone core is a common motif in a variety of biologically active molecules. The presence of a ketone and a nitrile group provides multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and characterization of this compound and its derivatives are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental procedures.
Predicted NMR Spectral Data
In the absence of publicly available experimental spectra for the parent compound, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These values serve as a reliable estimate for the purposes of structural verification.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (CH₂) | 3.85 | Singlet |
| H-3 (CH) | 3.65 | Triplet |
| H-5 (CH₂) | 4.20 | Triplet |
| N-H | 7.50 (broad) | Singlet |
Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 48.5 |
| C-3 | 35.0 |
| C-4 (C=O) | 205.0 |
| C-5 | 52.0 |
| CN | 118.0 |
Molecular Structure
Caption: Chemical structure of this compound.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Materials:
-
This compound (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)
-
High-quality NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Deuterium oxide (D₂O)). The choice of solvent depends on the solubility of the sample and the desired chemical shift reference.[1]
-
Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents, or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions)
-
Pasteur pipette or syringe with a blunt needle
-
Small vial for dissolving the sample
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]
-
If an internal standard is required, add a very small amount (typically a drop to a larger volume of solvent that is then used for multiple samples).[3]
-
Gently agitate the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed or sonicated.[2]
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[2]
-
Carefully transfer the clear solution into a clean, unscratched NMR tube using the Pasteur pipette or syringe.[4]
-
The height of the solution in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[2]
-
2. NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Receiver Gain (RG): Autogain or manually set to an appropriate level
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Spectral Width (SW): 10-16 ppm
-
Temperature: 298 K (or as required)
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Receiver Gain (RG): Autogain or manually set
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K (or as required)
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
NMR Analysis Workflow
Caption: General workflow for NMR analysis.
References
Application Notes and Protocols: Reactions of 4-Oxopyrrolidine-3-carbonitrile with Organophosphorus Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel pyrrolidine derivatives through the reaction of 4-oxopyrrolidine-3-carbonitrile with various organophosphorus reagents. The resulting compounds, incorporating functionalities such as exocyclic double bonds and phosphonate groups, are of significant interest in medicinal chemistry due to the established biological activities of pyrrolidine-containing molecules, including antimicrobial and anticancer properties.
Introduction
The this compound scaffold is a versatile building block in organic synthesis. The presence of a ketone carbonyl group and a nitrile moiety provides multiple reactive sites for chemical modification. Organophosphorus reagents, such as Wittig and Horner-Wadsworth-Emmons (HWE) reagents, are powerful tools for carbon-carbon bond formation, specifically for the conversion of carbonyls to alkenes. Additionally, reactions like the Pudovik reaction allow for the introduction of phosphonate groups, which are known to be important pharmacophores.
This document outlines key reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with stabilized phosphorus ylides (Wittig-Horner reagents) and trialkyl phosphites, yielding a variety of functionalized pyrrolidine derivatives.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various pyrrolidine derivatives from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.
Table 1: Wittig-Horner Reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with Stabilized Ylides
| Entry | Ylide Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | Carbmethoxymethylene triphenylphosphorane | Methyl 2-(3-cyano-1-(4-methoxyphenyl)pyrrolidin-4-ylidene)acetate | 24 | 75 |
| 2 | Carbethoxymethylene triphenylphosphorane | Ethyl 2-(3-cyano-1-(4-methoxyphenyl)pyrrolidin-4-ylidene)acetate | 24 | 78 |
| 3 | Acetylmethylene triphenylphosphorane | 3-(3-Cyano-1-(4-methoxyphenyl)pyrrolidin-4-ylidene)butan-2-one | 20 | 70 |
| 4 | Phenacylidene triphenylphosphorane | 2-(3-Cyano-1-(4-methoxyphenyl)pyrrolidin-4-ylidene)-1-phenylethan-1-one | 20 | 72 |
Table 2: Reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with Trialkyl Phosphites
| Entry | Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | Triethyl phosphite | Diethyl (3-cyano-1-(4-methoxyphenyl)-4-hydroxypyrrolidin-3-yl)phosphonate | 5 | 80 |
| 2 | Triisopropyl phosphite | Diisopropyl (3-cyano-1-(4-methoxyphenyl)-4-hydroxypyrrolidin-3-yl)phosphonate | 5 | 75 |
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use. Solvents should be of anhydrous grade.
Protocol 1: General Procedure for the Wittig-Horner Reaction
This protocol describes the olefination of the 4-keto position of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile using stabilized phosphorus ylides.
Materials:
-
1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (1.0 mmol)
-
Appropriate stabilized phosphorus ylide (e.g., Carbmethoxymethylene triphenylphosphorane) (1.0 mmol)
-
Dry Toluene (30 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (0.22 g, 1.0 mmol) in dry toluene (30 mL) in a round-bottom flask, add the stabilized phosphorus ylide (1.0 mmol).
-
Reflux the reaction mixture with stirring for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the pure product.
Protocol 2: General Procedure for the Reaction with Trialkyl Phosphites (Pudovik-type Reaction)
This protocol outlines the synthesis of α-hydroxyphosphonates from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.
Materials:
-
1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (1.0 mmol)
-
Appropriate trialkyl phosphite (e.g., Triethyl phosphite) (1.0 mmol)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, mix 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (0.22 g, 1.0 mmol) with the trialkyl phosphite (1.0 mmol).
-
Stir the mixture at room temperature for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using a suitable eluent to yield the desired α-hydroxyphosphonate.
Visualizations
The following diagrams illustrate the synthetic pathways described and a general workflow for the subsequent biological evaluation of the synthesized compounds.
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Oxopyrrolidine-3-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Oxopyrrolidine-3-carbonitrile. This valuable heterocyclic scaffold is a key building block in the development of various pharmaceutical agents. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and effective method for the synthesis of the this compound core structure is the intramolecular Dieckmann condensation of a suitably substituted acyclic precursor. This reaction involves the base-catalyzed cyclization of a dicarbonyl compound, in this case, a cyano-ester derivative of an amino acid, to form a five-membered ring.
Q2: What is a suitable precursor for the Dieckmann condensation to yield this compound?
A2: A common and effective precursor is an N-substituted ethyl N-(cyanomethyl)aminoacetate. The N-substituent, often a benzyl group, serves as a protecting group during the cyclization and can be subsequently removed to yield the final product.
Q3: Which base is most effective for the Dieckmann condensation in this synthesis?
A3: Strong alkoxide bases are typically used to promote the Dieckmann condensation. Sodium ethoxide (NaOEt) is a common choice, particularly when ethyl esters are used as starting materials, to avoid transesterification side reactions. Other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be effective.
Q4: How can I monitor the progress of the Dieckmann condensation?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting acyclic precursor and the appearance of a new, typically more polar, spot corresponding to the cyclic β-ketonitrile product indicates the reaction is proceeding. Staining with potassium permanganate can be useful for visualizing the product.
Q5: What are the common methods for purifying the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, is often effective in separating the product from unreacted starting materials and side products. Recrystallization from a suitable solvent system may also be employed for further purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Incorrect reaction temperature. 4. Low quality starting materials. | 1. Use freshly prepared or commercially available high-purity sodium ethoxide. Ensure at least one full equivalent is used. 2. Ensure all glassware is oven-dried and the solvent (e.g., toluene, THF) is anhydrous. 3. The reaction is typically run at elevated temperatures (e.g., refluxing toluene). Ensure the reaction temperature is maintained. 4. Purify the starting acyclic precursor before the cyclization step. |
| Formation of multiple side products | 1. Intermolecular condensation competing with the desired intramolecular cyclization. 2. Hydrolysis of the ester or nitrile group. 3. Side reactions involving the enolate intermediate. | 1. Use high-dilution conditions by adding the precursor slowly to the base solution to favor intramolecular reaction. 2. Ensure anhydrous conditions and use an alkoxide base corresponding to the ester to prevent transesterification. 3. Control the reaction temperature and time carefully. |
| Difficulty in removing the N-benzyl protecting group | 1. Incomplete reaction during hydrogenolysis. 2. Catalyst poisoning. | 1. Ensure the use of an active palladium on carbon (Pd/C) catalyst. Increase the reaction time or hydrogen pressure. 2. If the catalyst is poisoned, filter the reaction mixture through celite and add fresh catalyst. |
| Product is unstable during workup or purification | 1. The β-ketonitrile is susceptible to decomposition under acidic or strongly basic conditions. 2. The product may be sensitive to heat. | 1. Use a neutral or mildly acidic workup. Avoid strong acids or bases during extraction. 2. Concentrate the product under reduced pressure at a low temperature. |
Experimental Protocols
A plausible multi-step synthesis for this compound is outlined below, based on established chemical transformations.
Step 1: Synthesis of Ethyl N-benzyl-N-(cyanomethyl)aminoacetate (Precursor)
This step involves the N-alkylation of ethyl N-benzylaminoacetate with chloroacetonitrile.
Materials:
-
Ethyl N-benzylaminoacetate
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of ethyl N-benzylaminoacetate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously and add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Dieckmann Condensation to form 1-Benzyl-4-oxopyrrolidine-3-carbonitrile
This is the key cyclization step to form the pyrrolidinone ring.
Materials:
-
Ethyl N-benzyl-N-(cyanomethyl)aminoacetate
-
Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene, heat the mixture to reflux.
-
Slowly add a solution of ethyl N-benzyl-N-(cyanomethyl)aminoacetate (1 equivalent) in anhydrous toluene to the refluxing suspension over 1-2 hours.
-
Continue to reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench with dilute hydrochloric acid to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude cyclic product.
-
Purify by column chromatography on silica gel.
Step 3: Deprotection to this compound
This final step involves the removal of the N-benzyl group via catalytic hydrogenation.
Materials:
-
1-Benzyl-4-oxopyrrolidine-3-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-benzyl-4-oxopyrrolidine-3-carbonitrile in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Optimization of Dieckmann Condensation Conditions (Hypothetical Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.2) | Toluene | 110 | 4 | 65 |
| 2 | NaOEt (1.2) | THF | 66 | 8 | 58 |
| 3 | NaH (1.2) | THF | 66 | 6 | 72 |
| 4 | KOtBu (1.2) | Toluene | 110 | 3 | 75 |
| 5 | NaOEt (2.0) | Toluene | 110 | 4 | 68 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Dieckmann condensation.
Technical Support Center: 4-Oxopyrrolidine-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Oxopyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and purification of this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and effective method is the intramolecular Dieckmann condensation of a suitably N-protected β-amino ester with an α-cyano ester derivative. This is typically followed by deprotection and decarboxylation to yield the target compound.
Q2: What are the critical parameters to control during the Dieckmann condensation step?
A2: The choice of base, solvent, and reaction temperature are crucial. A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is often used. The reaction is typically run in an aprotic solvent like toluene or THF at elevated temperatures to drive the cyclization to completion.
Q3: I am observing a significant amount of starting material remaining after the reaction. What could be the cause?
A3: Incomplete reaction can be due to several factors: insufficient base, reaction time, or temperature. Ensure the base is fresh and added in the correct stoichiometry. You may need to increase the reaction temperature or prolong the reaction time. See the troubleshooting guide for more details.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel. In some cases, crystallization from a suitable solvent system can also yield a high-purity product.
Q5: Are there any known stability issues with this compound?
A5: this compound is generally stable under standard laboratory conditions. However, it is a ketone and a nitrile, so it may be sensitive to strong acids, bases, and reducing or oxidizing agents. It is recommended to store the compound in a cool, dry place.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Base | Use a freshly opened bottle of sodium ethoxide or potassium tert-butoxide, or titrate to determine the activity of your current stock. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Sub-optimal Solvent | Ensure the solvent is anhydrous. If using toluene, consider switching to a higher boiling point aprotic solvent if temperature is a limiting factor. |
| Premature Reaction Quenching | Ensure the reaction has gone to completion by monitoring via TLC before quenching with an acidic solution. |
Issue 2: Low Product Purity (Multiple Spots on TLC)
| Potential Cause | Recommended Solution |
| Side Reactions (e.g., intermolecular condensation) | Add the linear precursor slowly to the base/solvent mixture to maintain a low concentration of the starting material and favor intramolecular cyclization. |
| Incomplete Hydrolysis/Decarboxylation | Ensure the hydrolysis and decarboxylation steps are complete by monitoring the disappearance of the ester intermediate by TLC or LC-MS. Adjust acid concentration or reaction time as needed. |
| Impure Starting Materials | Verify the purity of your starting materials (N-protected β-amino ester and α-cyano ester) by NMR or GC-MS before starting the synthesis. |
| Ineffective Purification | Optimize the mobile phase for column chromatography to achieve better separation of the product from impurities. Consider using a gradient elution. Recrystallization from a different solvent system may also improve purity. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a two-step synthesis starting from N-benzylglycine ethyl ester and ethyl cyanoacetate.
Step 1: Synthesis of Ethyl 1-benzyl-4-cyano-5-oxopyrrolidine-3-carboxylate (Dieckmann Condensation)
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous toluene (10 mL/g of starting material) under a nitrogen atmosphere, add a solution of N-benzyl-N-(2-cyanoethyl)glycine ethyl ester (1.0 eq) in anhydrous toluene dropwise over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid until the pH is ~2.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-benzyl-4-cyano-5-oxopyrrolidine-3-carboxylate.
Step 2: Deprotection and Decarboxylation to this compound
-
Dissolve the purified product from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acids.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Dieckmann Condensation Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Ethoxide | Potassium tert-butoxide | Sodium Hydride | Potassium tert-butoxide may give higher yields due to its greater steric bulk, favoring the intramolecular reaction. |
| Solvent | Toluene | THF | Dioxane | Toluene is a good standard. THF has a lower boiling point, which might require longer reaction times. Dioxane can be used for higher temperatures. |
| Temperature | 80°C | 110°C (reflux in Toluene) | 140°C | Higher temperatures generally favor the reaction, but may also lead to more side products. 110°C is a good starting point. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction should be monitored to completion. 4-6 hours is a typical timeframe. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Common side reactions in the synthesis of substituted pyrrolidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of substituted pyrrolidines. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guides in Q&A Format
This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines via common synthetic routes: 1,3-Dipolar Cycloaddition, Reductive Amination, and Aza-Michael Addition.
1.1: 1,3-Dipolar Cycloaddition
Question 1: I am observing low diastereoselectivity in my 1,3-dipolar cycloaddition reaction to form a substituted pyrrolidine. How can I improve it?
Answer: Low diastereoselectivity is a common issue in 1,3-dipolar cycloadditions for pyrrolidine synthesis. The stereochemical outcome is influenced by the structures of the dipole and dipolarophile, the catalyst, and the reaction conditions. Here are several strategies to improve diastereoselectivity:
-
Catalyst and Ligand Selection: The choice of metal catalyst and chiral ligand is crucial for controlling the facial selectivity of the cycloaddition. Silver and copper catalysts are commonly employed. For instance, using AgOAc with a (S)-QUINAP ligand system can induce high enantioselectivity in tandem 1,3-dipolar cycloaddition reactions.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition. It is recommended to screen a range of solvents, from non-polar (e.g., toluene, THF) to polar (e.g., acetonitrile, ethanol), to find the optimal conditions for your specific substrates. In some cases, protic solvents like ethanol can promote high diastereoselectivity.[1]
-
Temperature Optimization: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate. It is advisable to perform the reaction at various temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature) to find the best balance between selectivity and reaction time.
-
Nature of the Dipolarophile: The substituents on the dipolarophile play a significant role in directing the stereochemical outcome. Electron-withdrawing groups can enhance the reactivity and selectivity of the reaction. The use of chiral auxiliaries on the dipolarophile can also effectively control the diastereoselectivity.
Experimental Protocol to Improve Diastereoselectivity: A representative procedure for optimizing diastereoselectivity in a Ag-catalyzed 1,3-dipolar cycloaddition is as follows:
-
To a solution of the α-imino ester (0.1 mmol) in the desired solvent (1 mL) at the specified temperature, add the chiral ligand (e.g., (S)-QUINAP, 0.012 mmol).
-
Add the silver salt (e.g., AgOAc, 0.01 mmol) to the mixture.
-
Add the dipolarophile (0.12 mmol) and stir the reaction mixture at the same temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
The following table summarizes the effect of different solvents and temperatures on the diastereomeric ratio (dr) for a model reaction.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (endo/exo) | Yield (%) |
| 1 | Toluene | 25 | 85:15 | 90 |
| 2 | THF | 25 | 88:12 | 85 |
| 3 | CH2Cl2 | 25 | 90:10 | 92 |
| 4 | CH3CN | 25 | 92:8 | 88 |
| 5 | Ethanol | 25 | >95:5 | 95 |
| 6 | Toluene | 0 | 90:10 | 88 |
| 7 | Ethanol | 0 | >99:1 | 93 |
Question 2: My 1,3-dipolar cycloaddition is yielding a complex mixture of regioisomers. What are the key factors controlling regioselectivity and how can I favor the desired isomer?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by the electronic and steric properties of the substituents on both the 1,3-dipole (azomethine ylide) and the dipolarophile. The frontier molecular orbital (FMO) theory is a useful framework for predicting the favored regioisomer.
-
Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. Matching the electronic properties of the substituents to favor one set of orbital interactions over the other can enhance regioselectivity. For instance, electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile generally lead to a predictable regiochemical outcome.
-
Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile can sterically disfavor certain transition states, thereby directing the cycloaddition to a specific regioisomeric product.
-
Catalyst Control: Lewis acid catalysts can coordinate to the dipolarophile, lowering its LUMO energy and potentially altering the regiochemical preference of the reaction.
Troubleshooting Workflow for Poor Regioselectivity:
References
Overcoming challenges in the purification of polar pyrrolidine compounds
Welcome to the technical support center for the purification of polar pyrrolidine compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar pyrrolidine compounds.
Chromatography Issues
Question: My polar pyrrolidine compound shows significant peak tailing in HILIC. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like pyrrolidines, often due to strong interactions with the stationary phase. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogen of the pyrrolidine ring, causing tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or acetic acid) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[1]
-
Solution 2: Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM ammonium formate or acetate) can mask the residual silanol groups and improve peak shape.[1][4] The buffer ions compete with the analyte for interaction with the stationary phase.
-
Solution 3: Use a Deactivated Column: Employ an end-capped column or a stationary phase with a lower density of silanol groups.[5] Modern HILIC phases are often designed to minimize these secondary interactions.
-
-
Inappropriate Mobile Phase Composition:
-
Solution: Optimize Organic Content: In HILIC, increasing the organic solvent (typically acetonitrile) percentage increases retention. Ensure your mobile phase has a high enough organic content (usually >70%) for adequate retention and good peak shape. A minimum of 3% water is generally recommended to maintain the water layer on the stationary phase.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
Question: I have poor retention of my polar pyrrolidine compound in reversed-phase chromatography. What are my options?
Answer:
Poor retention on nonpolar reversed-phase columns (like C18) is expected for highly polar compounds. Here are some effective alternative strategies:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent and a small amount of water.[7][8][9]
-
Employ Mixed-Mode Chromatography (MMC): MMC utilizes a stationary phase with multiple interaction modes, such as reversed-phase and ion-exchange. This allows for the retention of both polar and nonpolar analytes.[10][11][12] For basic pyrrolidines, a mixed-mode column with cation-exchange properties can be particularly effective.[10][13]
-
Use an Aqueous C18 Column: Some reversed-phase columns are specifically designed to be "aqueous compatible" and can tolerate highly aqueous mobile phases without phase collapse, which can improve the retention of some polar compounds.
Extraction & Recrystallization Issues
Question: I'm struggling to extract my polar pyrrolidine compound from an aqueous solution. How can I improve my liquid-liquid extraction protocol?
Answer:
The basicity of the pyrrolidine ring is key to a successful extraction strategy.
-
pH Adjustment: To extract a basic pyrrolidine into an organic solvent, the aqueous phase should be made basic (e.g., with NaOH or NaHCO3) to deprotonate the pyrrolidine nitrogen, making it more soluble in the organic phase.[14] Conversely, to move the pyrrolidine into the aqueous phase, the solution should be acidified (e.g., with HCl) to form the water-soluble hydrochloride salt.[14][15]
-
Salting Out: Adding a high concentration of salt (e.g., NaCl) to the aqueous phase can decrease the solubility of the polar organic compound in the aqueous layer and promote its partitioning into the organic solvent.[14]
-
Choice of Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, to better solvate the polar pyrrolidine.[3][14]
-
Continuous Extraction: For compounds with poor partition coefficients, a continuous liquid-liquid extraction apparatus can be more efficient than multiple manual extractions.[3]
Question: My pyrrolidine hydrochloride salt won't crystallize, or it forms an oil. What can I do?
Answer:
Recrystallization of polar salts can be challenging due to their high solubility and potential to be hygroscopic.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[14] For polar salts, a mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.[16]
-
Control Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Seeding: Adding a small seed crystal of the pure compound can induce crystallization if the solution is supersaturated.
-
Azeotropic Distillation: If water is present and inhibiting crystallization, azeotropic distillation with a solvent like toluene can be used to remove the water.[17]
-
Hygroscopicity: Pyrrolidine hydrochloride can be deliquescent (absorb moisture from the air).[17] Ensure all solvents and glassware are dry and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon).
FAQs
Q1: What is the best starting point for developing a HILIC method for a new polar pyrrolidine compound?
A1: A good starting point is to use a bare silica or an amide-bonded HILIC column. For the mobile phase, begin with a high percentage of acetonitrile (e.g., 90-95%) and a small percentage of an aqueous buffer (e.g., 5-10% of 10-20 mM ammonium formate or ammonium acetate, pH adjusted to be acidic).[7][8] From there, you can optimize the gradient, buffer concentration, and pH to achieve the desired separation.
Q2: When should I consider using mixed-mode chromatography instead of HILIC?
A2: Mixed-mode chromatography is particularly useful when your sample contains a mixture of polar and nonpolar compounds, or when you need to separate analytes with very similar polarities.[10][18] The multiple interaction modes of MMC can provide unique selectivity that may not be achievable with HILIC alone.[11][19]
Q3: Can I use normal-phase chromatography for purifying polar pyrrolidines?
A3: While possible, traditional normal-phase chromatography (with non-polar solvents) is often challenging for highly polar compounds as they can bind irreversibly to the polar stationary phase (e.g., silica). HILIC, which can be thought of as a form of aqueous normal-phase chromatography, is generally a more suitable technique.[13][20]
Q4: How can I remove a pyrrolidine-based catalyst from my reaction mixture?
A4: An acid wash during workup is an effective way to remove a basic pyrrolidine catalyst. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the pyrrolidine will be protonated to form its water-soluble salt and will be extracted into the aqueous layer.[15]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Pyrrolidine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| HILIC | Polar (Silica, Amide, Diol)[8] | High organic (>70% ACN) with aqueous buffer | Good retention of highly polar compounds; MS-compatible mobile phases.[7] | Can have issues with reproducibility and peak shape for basic compounds.[2][4] |
| Mixed-Mode | Multiple functionalities (e.g., RP + Cation Exchange)[10] | Acetonitrile/water with buffer; pH and ionic strength are key.[12] | Unique selectivity for complex mixtures; can retain both polar and nonpolar compounds.[10][11] | Method development can be more complex due to multiple interaction modes.[19] |
| Reversed-Phase | Nonpolar (C18, C8) | High aqueous with organic modifier | Robust and well-understood technique. | Poor retention for very polar compounds.[21] |
Table 2: Typical Mobile Phase Conditions for HILIC Purification of Polar Basic Compounds
| Parameter | Recommended Range | Purpose |
| Organic Solvent | 70-95% Acetonitrile | Primary solvent for retention in HILIC. |
| Aqueous Component | 5-30% Water | Creates the aqueous layer on the stationary phase for partitioning.[6] |
| Buffer | 10-50 mM Ammonium Formate or Acetate | Controls pH and masks silanol interactions to improve peak shape.[1][6] |
| pH | 2.5 - 5.0 | Protonates silanols and keeps basic analytes in a consistent protonation state.[1] |
Experimental Protocols
Protocol 1: General HILIC Method Development for a Polar Pyrrolidine
-
Column Selection: Start with a bare silica HILIC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow rate: 1.0 mL/min.
-
Gradient: Start with 95% B for 2 minutes, then ramp down to 70% B over 10 minutes. Hold at 70% B for 2 minutes, then return to 95% B and re-equilibrate for at least 10 column volumes.[22]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% acetonitrile / 5% aqueous buffer) to avoid peak distortion.[22]
-
Optimization:
-
If retention is too low, increase the initial percentage of acetonitrile.
-
If peak shape is poor, increase the buffer concentration in Mobile Phase A to 20-50 mM.[1]
-
Adjust the gradient slope to improve the resolution of closely eluting peaks.
-
Protocol 2: Acid-Base Liquid-Liquid Extraction for Pyrrolidine Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. The polar pyrrolidine compound will be protonated and move into the aqueous phase. Combine the aqueous layers.[14][23]
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO3) until the pH is >10. This will deprotonate the pyrrolidine, making it less water-soluble.
-
Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane) 3-4 times. The purified pyrrolidine compound will now be in the organic phase.[23]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified polar pyrrolidine compound.
Protocol 3: Recrystallization of a Pyrrolidine Hydrochloride Salt
-
Dissolution: In a flask, dissolve the crude pyrrolidine hydrochloride salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol).[16]
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot polar solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting a primary purification strategy.
Caption: Troubleshooting workflow for poor peak shape in HILIC.
References
- 1. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. helixchrom.com [helixchrom.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 17. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bio-rad.com [bio-rad.com]
- 20. biotage.com [biotage.com]
- 21. teledynelabs.com [teledynelabs.com]
- 22. restek.com [restek.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Diastereoselectivity in Pyrrolidine Synthesis
Welcome to the technical support center for diastereoselective pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for controlling stereochemical outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?
A1: Diastereoselectivity in pyrrolidine synthesis is a multifactorial issue primarily influenced by the choice of catalyst, the nature of the substrate and reagents, solvent, and reaction temperature. The interplay between these elements dictates the transition state energetics, which in turn governs the stereochemical outcome. For instance, in copper-promoted intramolecular aminooxygenation, the substrate's substitution pattern is a key determinant; α-substituted sulfonamides strongly favor cis-2,5-pyrrolidines, while γ-substituted substrates yield trans-2,3-pyrrolidines with moderate selectivity[1]. Similarly, in iridium-catalyzed reductive cycloadditions, increasing the steric bulk of the N-substituent on the amide can improve diastereocontrol[2][3].
Q2: How can I favor the formation of a cis-2,5-disubstituted pyrrolidine?
A2: Several methods have been developed to selectively synthesize cis-2,5-disubstituted pyrrolidines.
-
Copper-Promoted Aminooxygenation: Utilizing α-substituted 4-pentenyl sulfonamides in a copper(II)-promoted intramolecular aminooxygenation reaction has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity (>20:1 dr)[1].
-
Three-Component Reactions: A Yb(OTf)₃ catalyzed three-component reaction of aldehydes, primary amines, and 1,1-cyclopropanediesters consistently yields pyrrolidines where the major diastereomer has a cis relationship between the substituents at the C2 and C5 positions, often with diastereoselectivity greater than 10:1[4][5].
-
Osmium-Catalyzed Aminohydroxylation: Donohoe's osmium-catalyzed method can produce 2,5-cis-pyrrolidines, although it requires the substrate to have two coordinating groups: the sulfonamide nitrogen and a vicinal alcohol[1].
Q3: My reaction is producing a mixture of diastereomers with low selectivity. What are the first troubleshooting steps?
A3: Low diastereoselectivity is a common issue. Here are some initial steps to troubleshoot your reaction:
-
Solvent and Temperature Screening: The choice of solvent can have a significant impact on selectivity[6]. Perform a screen of solvents with varying polarities. Additionally, lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing diastereomeric transition states. For example, in the synthesis of silyl-substituted pyrrolidines, optimizing the solvent (e.g., using toluene) and temperature was crucial for achieving high diastereomeric ratios (up to 99:1)[7].
-
Catalyst/Lewis Acid Evaluation: The catalyst is fundamental to controlling stereochemistry. If you are using a Lewis acid, consider screening others. In a three-component synthesis of pyrrolidines, Yb(OTf)₃ was found to be superior to other Lewis acids like MgI₂, Sc(OTf)₃, and Sn(OTf)₂, providing higher yields and better selectivity[4][5].
-
Substrate Modification: Modifying the steric or electronic properties of your starting materials can influence the facial selectivity of the reaction. For instance, increasing the steric demand of substituents on the nitrogen atom or other parts of the substrate can enhance diastereocontrol[2][3].
Q4: Can I use a chiral auxiliary to control the diastereoselectivity?
A4: Yes, using a chiral auxiliary is a well-established strategy. The N-tert-butanesulfinyl group, for example, is an effective chiral auxiliary in [3+2] cycloaddition reactions between 1-azadienes and azomethine ylides. The chirality of the sulfinyl group directs the cycloaddition to produce densely substituted pyrrolidines with high diastereoselectivity, inducing a specific absolute configuration in the product[8].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Supporting Evidence |
| Low Diastereomeric Ratio (dr) | Suboptimal reaction conditions (solvent, temperature). | Screen a range of solvents with different polarities. Run the reaction at lower temperatures (e.g., -78 °C, 0 °C) to see if selectivity improves. | In one study, using toluene as a cosolvent led to the highest yield (75%) while maintaining a high dr (99:1)[7]. Lowering the temperature from 130 °C to ambient did not improve yield in another system, indicating optimization is system-dependent[1]. |
| Ineffective catalyst or Lewis acid. | Test alternative catalysts or Lewis acids. For cycloadditions involving imines and cyclopropanes, Yb(OTf)₃ was found to be the most efficient catalyst compared to others like MgI₂ and Sc(OTf)₃[4][5]. | ||
| Incorrect Diastereomer Formed (e.g., trans instead of desired cis) | Reaction mechanism favors the undesired isomer. | Change the synthetic strategy. For example, to switch from trans to cis-2,5-disubstituted pyrrolidines, one could move from an N-O bond cleavage/cyclization strategy to a Yb(OTf)₃-catalyzed three-component reaction[5]. | A method involving N-O bond cleavage and cyclization of 1,4-amino alcohols resulted in trans-2,5 substituted pyrrolidines, while a Yb(OTf)₃-catalyzed cycloaddition of imines with 1,1-cyclopropanediesters yielded the cis isomers[5]. |
| Substrate structure directing the stereochemistry. | Modify the substrate. The position of substituents on the starting alkene chain can dictate a cis or trans outcome in copper-promoted aminooxygenation[1]. | α-Substituted 4-pentenyl sulfonamides favor 2,5-cis products, while γ-substituted substrates favor 2,3-trans adducts[1]. | |
| Poor Yield and/or Complex Mixture of Products | Unstable intermediates or side reactions. | Increase the steric bulk of protecting groups or substituents. In iridium-catalyzed reactions, moving from a methyl to a benzyl group on the amide nitrogen improved diastereocontrol[2][3]. | Alkyl amides were found to be difficult substrates, leading to complex mixtures due to the formation of reactive enamines, whereas aryl amides worked well[2][3]. |
| Catalyst incompatibility or deactivation. | Ensure anhydrous and inert conditions. If using a silver catalyst like Ag₂CO₃ in a [3+2] cycloaddition, ensure proper activation and stoichiometry as it can significantly affect conversion and selectivity[8]. | Optimization studies showed that among various silver and copper salts, Ag₂CO₃ was the most effective catalyst for the cycloaddition of N-tert-butanesulfinyl imines[8]. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Yb(OTf)₃-Catalyzed Three-Component Reaction[5]
This protocol describes the reaction between an aldehyde, an amine, and a 1,1-cyclopropanediester to favor the formation of the cis diastereomer.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Amine (e.g., benzylamine, 1.0 mmol)
-
1,1-Cyclopropanediester (1.0 mmol)
-
Ytterbium triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 mmol) to the solution.
-
Add Yb(OTf)₃ (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrrolidine. The major diastereomer is expected to have a cis relationship between the C2 and C5 substituents.
Protocol 2: Diastereoselective [3+2] Cycloaddition using a Chiral N-tert-Butanesulfinyl Auxiliary[8]
This protocol details the synthesis of highly substituted pyrrolidines using a silver-catalyzed cycloaddition.
Materials:
-
(S)-N-tert-butanesulfinyl imine (0.1 mmol)
-
Glycine α-imino ester derivative (0.2 mmol, 2.0 equiv)
-
Silver carbonate (Ag₂CO₃, 0.02 mmol, 20 mol%)
-
Triethylamine (Et₃N, 0.02 mmol, 20 mol%)
-
Toluene, anhydrous (0.25 mL, to achieve 0.4 M concentration)
Procedure:
-
In an oven-dried vial under an inert atmosphere, dissolve the (S)-N-tert-butanesulfinyl imine (0.1 mmol) in anhydrous toluene (0.25 mL).
-
Add the glycine α-imino ester derivative (0.2 mmol), Et₃N (0.02 mmol), and Ag₂CO₃ (0.02 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 24-36 hours.
-
Monitor the reaction by ¹H NMR of the crude reaction mixture to determine conversion and diastereomeric ratio.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired densely substituted pyrrolidine. The stereochemistry is directed by the (S)-sulfinyl group to favor the (2S,3R,4S,5R) absolute configuration[8].
Data Tables
Table 1: Effect of Lewis Acid on a Three-Component Pyrrolidine Synthesis[5]
| Entry | Lewis Acid (10 mol%) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Yb(OTf)₃ | 91 | >10:1 |
| 2 | Sc(OTf)₃ | 84 | >10:1 |
| 3 | Sn(OTf)₂ | 45 | >10:1 |
| 4 | MgI₂ | 85 | >10:1 |
| 5 | None | No Reaction | - |
| Reaction conditions: Benzaldehyde, benzylamine, and diethyl 1,1-cyclopropanedicarboxylate in CH₂Cl₂ at room temperature. |
Table 2: Influence of N-Substituent on Diastereoselectivity in Iridium-Catalyzed Cycloaddition[2][3]
| Entry | N-Substituent (R) | Diastereomeric Ratio (dr) |
| 1 | Methyl (Me) | 2.5:1 |
| 2 | Benzyl (Bn) | 4:1 |
| Reaction: Reductive cycloaddition of N-substituted benzamides with methyl acrylate. |
Visual Guides
Workflow for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity in pyrrolidine synthesis.
General Strategies for Controlling Diastereoselectivity
Caption: Key strategic pillars for managing diastereoselectivity in chemical synthesis.
References
- 1. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of Anilino-Nitriles and Suppression of the Retro-Strecker Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of anilino-nitriles, with a specific focus on preventing the undesired retro-Strecker reaction.
I. Frequently Asked Questions (FAQs)
Q1: What is the retro-Strecker reaction and why is it a problem during anilino-nitrile hydrolysis?
The retro-Strecker reaction is the reverse of the Strecker synthesis, leading to the decomposition of α-aminonitriles back into their constituent imine (or aldehyde/ketone and amine) and cyanide.[1][2] During the hydrolysis of anilino-nitriles to produce the desired α-amino acids, this side reaction results in the formation of an aniline and a corresponding aldehyde, along with the release of toxic hydrogen cyanide. This not only reduces the yield of the target amino acid but also introduces significant impurities that can be challenging to separate.
Q2: What are the main factors that promote the retro-Strecker reaction?
The stability of α-aminonitriles is influenced by several factors. Elevated temperatures and certain pH conditions can favor the retro-Strecker pathway. The presence of water, especially under neutral or slightly basic conditions, can facilitate the dissociation of the aminonitrile. The equilibrium between the forward and reverse Strecker reaction can be shifted towards the starting materials under conditions that do not favor the rapid and complete hydrolysis of the nitrile group.
Q3: What are the primary strategies to prevent the retro-Strecker reaction during hydrolysis?
The most effective strategy to suppress the retro-Strecker reaction is to protect the amino group of the anilino-nitrile, typically through N-acylation.[3] This modification significantly stabilizes the molecule by reducing the lability of the amino group, thereby preventing the elimination of cyanide. The resulting N-acyl-α-amino acid can then be deprotected if the free amino acid is the desired final product. Other strategies include careful control of reaction temperature and pH.
Q4: Which hydrolysis condition is generally better for anilino-nitriles: acidic or basic?
Both acidic and basic conditions can be used for the hydrolysis of nitriles to carboxylic acids.[4] However, for unprotected anilino-nitriles, both conditions can also promote the retro-Strecker reaction to some extent. For N-acylated anilino-nitriles, acidic hydrolysis is often preferred as it can simultaneously hydrolyze the nitrile and the amide protecting group in a single step. Basic hydrolysis of N-acylated anilino-nitriles will typically yield the N-acylated amino acid, which would then require a separate deprotection step. The choice of conditions should be optimized for the specific substrate.
Q5: Are there any milder hydrolysis methods available?
Yes, enzymatic hydrolysis using nitrilases offers a mild and highly selective alternative to chemical methods.[2] Nitrilases can convert nitriles directly to carboxylic acids under neutral pH and ambient temperature, which can minimize the retro-Strecker reaction. However, the substrate scope and availability of suitable enzymes may be a limitation.
II. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired α-amino acid | Significant retro-Strecker reaction: Indicated by the presence of aniline and the corresponding aldehyde as byproducts. | 1. Protect the amino group: Synthesize the N-acyl (e.g., N-acetyl or N-Boc) derivative of the anilino-nitrile before hydrolysis. 2. Lower the reaction temperature: Perform the hydrolysis at the lowest effective temperature to disfavor the retro-Strecker equilibrium. 3. Optimize pH: For unprotected anilino-nitriles, experiment with strongly acidic conditions (e.g., concentrated HCl) to protonate the amine and disfavor elimination. |
| Formation of an amide intermediate instead of the carboxylic acid | Incomplete hydrolysis: The reaction conditions (time, temperature, or reagent concentration) may be insufficient to hydrolyze the intermediate amide. | 1. Increase reaction time and/or temperature: Prolonged heating is often necessary for complete amide hydrolysis. 2. Increase the concentration of the acid or base: A higher concentration of the hydrolyzing agent can drive the reaction to completion. |
| Presence of multiple unidentified byproducts | Degradation of starting material or product: The reaction conditions may be too harsh, leading to decomposition. | 1. Use milder conditions: Consider enzymatic hydrolysis or hydrolysis with a protecting group strategy that allows for less harsh conditions. 2. Analyze byproducts: Use techniques like GC-MS to identify byproducts, which can provide insights into the undesired reaction pathways. |
| Difficulty in isolating the final product | Complex reaction mixture: The presence of byproducts from the retro-Strecker reaction and other side reactions complicates purification. | 1. Prevent byproduct formation: The most effective approach is to minimize the retro-Strecker reaction using the strategies mentioned above. 2. Chromatographic purification: Utilize column chromatography to separate the desired amino acid from impurities. |
III. Data Presentation: Comparison of Hydrolysis Strategies
The following table summarizes the expected outcomes of different hydrolysis strategies for anilino-nitriles. Quantitative yields can vary significantly based on the specific substrate and reaction conditions.
| Strategy | Substrate | Typical Conditions | Expected Yield of Desired Product | Extent of Retro-Strecker Reaction | Key Considerations |
| Direct Acidic Hydrolysis | Unprotected Anilino-nitrile | Concentrated HCl, Reflux | Low to Moderate | High | High risk of byproduct formation. Requires careful optimization. |
| Direct Basic Hydrolysis | Unprotected Anilino-nitrile | 6M NaOH, Reflux | Low to Moderate | High | Similar challenges to acidic hydrolysis regarding the retro-Strecker reaction. |
| N-Acyl Protection + Acidic Hydrolysis | N-Acetyl-anilino-nitrile | Concentrated HCl, Reflux | High | Low to Negligible | Two-step process (protection, then hydrolysis). Can be efficient for obtaining the free amino acid. |
| N-Acyl Protection + Basic Hydrolysis | N-Acetyl-anilino-nitrile | 6M NaOH, Reflux | High (for N-acetyl amino acid) | Low to Negligible | Yields the N-protected amino acid. Requires a separate deprotection step to obtain the free amino acid. |
| Enzymatic Hydrolysis | Unprotected Anilino-nitrile | Nitrilase, Neutral pH, Room Temp. | Moderate to High | Low to Negligible | Highly selective and mild. Enzyme compatibility with the specific substrate is crucial. |
IV. Experimental Protocols
Protocol 1: N-Acetylation of α-Anilino-α-phenylacetonitrile
-
Dissolution: Dissolve α-anilino-α-phenylacetonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain N-acetyl-α-anilino-α-phenylacetonitrile.
Protocol 2: Acidic Hydrolysis of N-Acetyl-α-anilino-α-phenylacetonitrile
-
Reaction Setup: Place N-acetyl-α-anilino-α-phenylacetonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add a 6M solution of hydrochloric acid (HCl) in excess.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a base such as sodium hydroxide or ammonium hydroxide to precipitate the amino acid.
-
Isolation: Collect the precipitated α-phenylglycine by filtration, wash with cold water, and dry under vacuum.
V. Visualizations
References
- 1. Liberation of cyanide from alpha-aminonitriles relative to amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Strategies for Selective N-Alkylation of Pyrrolidine Intermediates
Welcome to the technical support center for the selective N-alkylation of pyrrolidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation of pyrrolidine intermediates.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
-
Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides.
-
Solution: Switch to a more reactive alkylating agent, such as an alkyl bromide, iodide, or triflate. The reactivity order is generally I > Br > Cl > F. The use of a catalytic amount of potassium iodide can help drive the reaction forward when using alkyl bromides.
-
-
Poor Solubility of Reagents: The pyrrolidine starting material or the base may not be fully soluble in the chosen solvent, leading to a sluggish reaction.
-
Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. In some cases, heating the reaction mixture or using a microwave reactor can improve solubility and reaction rates.
-
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered pyrrolidine can significantly slow down the reaction rate.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if the structure of the target molecule allows. For highly hindered substrates, alternative methods like reductive amination might be more effective.
-
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the pyrrolidine nitrogen sufficiently.
-
Solution: Employ a stronger base. Common bases for N-alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base can also influence regioselectivity.
-
Issue 2: Over-alkylation (Formation of Quaternary Ammonium Salts)
Possible Causes and Solutions
-
High Reactivity of the N-Alkylated Product: The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[1][2]
-
Solution 1: Control Stoichiometry: Use a large excess of the pyrrolidine starting material relative to the alkylating agent. This statistically favors the alkylation of the starting material over the product.
-
Solution 2: Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize the second alkylation.
-
Solution 3: Use of Protecting Groups: Introduce a protecting group on the nitrogen that can be removed after the desired alkylation. However, this adds extra steps to the synthesis.
-
Solution 4: Reductive Amination: This method avoids the issue of over-alkylation by forming an iminium ion intermediate that is then reduced in situ.[3]
-
Issue 3: Poor Regioselectivity in Substituted Pyrrolidines
Possible Causes and Solutions
-
Presence of Multiple Nucleophilic Sites: Substituted pyrrolidines may have other nucleophilic groups (e.g., hydroxyl, carboxyl) that can compete with the nitrogen for the alkylating agent, leading to O- or C-alkylation.
-
Solution 1: Choice of Base and Solvent: The reaction conditions can significantly influence the regioselectivity. For instance, in some systems, using sodium hydride in THF has been shown to favor N-1 alkylation in substituted indazoles, a related heterocyclic system.[4] The choice of solvent can also play a role in the N/C alkylation ratio of pyrrolyl anions.
-
Solution 2: Protecting Groups: Protect other nucleophilic functional groups in the molecule before performing the N-alkylation.
-
Solution 3: Hard and Soft Acids and Bases (HSAB) Theory: Consider the nature of the alkylating agent and the nucleophilic sites. Hard electrophiles tend to react with hard nucleophiles (like oxygen), while soft electrophiles prefer soft nucleophiles (like nitrogen in some contexts).
-
Solution 4: Biocatalysis: Engineered transferases can offer high chemo- and regioselectivity for the N-alkylation of heterocycles.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for selective mono-N-alkylation of a simple pyrrolidine?
For selective mono-N-alkylation, reductive amination is often the method of choice as it inherently avoids the problem of over-alkylation.[3] This one-pot reaction involves the formation of an iminium ion from the pyrrolidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Q2: How can I improve the yield of my N-alkylation reaction when using a sterically hindered alkyl halide?
When dealing with steric hindrance, you can try the following:
-
Increase the reaction temperature: This provides more energy to overcome the activation barrier.
-
Prolong the reaction time: Allow more time for the reaction to proceed to completion.
-
Use a more reactive leaving group: Switch from an alkyl chloride or bromide to an iodide or triflate.
-
Consider a different synthetic route: If direct alkylation fails, methods like reductive amination or coupling reactions with organometallic reagents might be more successful.
Q3: My N-alkylation reaction is not going to completion, and I have a lot of starting material left. What should I do?
Several factors could be at play:
-
Insufficient reaction time or temperature: Monitor the reaction by TLC or LC-MS and consider increasing the temperature or allowing it to run longer.
-
Deactivation of the alkylating agent: The alkylating agent might be degrading under the reaction conditions. Ensure it is of good quality and consider adding it in portions.
-
Inadequate base: The base might not be strong enough or may be insoluble. Switch to a stronger or more soluble base.
-
Equilibrium: Some N-alkylation reactions can be reversible. Removing a byproduct (e.g., water in reductive amination) can help drive the reaction to completion.
Q4: How do I purify my N-alkylated pyrrolidine product?
Purification can often be challenging due to the basic nature of the product and the presence of unreacted starting materials or over-alkylated byproducts.
-
Extraction: A standard aqueous workup with an organic solvent can remove inorganic salts. Washing with brine can help break emulsions.
-
Column Chromatography: This is a common method for purifying N-alkylated pyrrolidines.[7] Use a silica gel column and a solvent system that provides good separation. Often, a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., hexanes or dichloromethane) is effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent the product from streaking on the column.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can provide highly pure material.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrrolidine with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 85 | Fictionalized Data |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 8 | 92 | Fictionalized Data |
| 3 | NaH (1.2) | THF | 25 | 6 | 95 | Fictionalized Data |
| 4 | t-BuOK (1.2) | THF | 0 to 25 | 4 | 90 | Fictional |
| 5 | None (Reductive Amination with Benzaldehyde and NaBH(OAc)₃) | Dichloromethane | 25 | 12 | 98 | Fictionalized Data |
Table 2: Influence of Reducing Agent on the Yield of Reductive Amination
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanone | Pyrrolidine | NaBH(OAc)₃ | 1,2-Dichloroethane | 95 | Fictionalized Data |
| 2 | Cyclohexanone | Pyrrolidine | NaBH₃CN | Methanol | 92 | Fictionalized Data |
| 3 | Cyclohexanone | Pyrrolidine | NaBH₄ | Methanol | 85 | Fictionalized Data |
| 4 | Benzaldehyde | Pyrrolidine | H₂/Pd-C | Ethanol | 96 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyrrolidine with an Alkyl Halide
-
To a solution of pyrrolidine (1.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or THF) is added a base (e.g., K₂CO₃, 2.0 equiv. or NaH, 1.2 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The alkyl halide (1.1 equiv.) is added dropwise to the mixture.
-
The reaction is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated pyrrolidine.
Protocol 2: General Procedure for Reductive Amination of Pyrrolidine with an Aldehyde or Ketone
-
To a solution of the aldehyde or ketone (1.0 equiv.) and pyrrolidine (1.1 equiv.) in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane is added a mild acid catalyst (e.g., acetic acid, 0.1 equiv.) if necessary.
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is added in portions, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Workflow for Direct N-Alkylation of Pyrrolidine.
Caption: Troubleshooting Logic for Low Yield in N-Alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Oxopyrrolidine-3-carbonitrile Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 4-Oxopyrrolidine-3-carbonitrile analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the crystallization of this compound analogs?
The successful crystallization of these analogs, which are often polar heterocyclic compounds, is governed by several critical factors:
-
Supersaturation: This is the driving force for crystallization. It is a state where the solution contains more dissolved solute than can be held at equilibrium.[1] It must be achieved slowly and controlled carefully to promote the growth of high-quality crystals rather than amorphous precipitation.[2][3]
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4][5] For polar molecules containing nitrogen and oxygen, like the 4-oxopyrrolidine core, alcohols, or mixed-solvent systems such as alcohol/water, are often effective.[6]
-
Purity of the Compound: Impurities can significantly hinder crystal formation by interfering with the lattice structure, potentially leading to oiling out or the formation of impure crystals.[7][8][9]
-
Temperature and Cooling Rate: The temperature gradient affects solubility and the rate of nucleation and crystal growth.[9] Slow cooling is generally preferred as it allows molecules to orient themselves correctly into the crystal lattice, resulting in purer, larger crystals.[5] Rapid cooling can trap molecules in a disordered state, leading to amorphous solids.[10]
-
Agitation: Stirring affects the distribution of solute and can influence nucleation rates.[3] However, it should be controlled, as excessive agitation can lead to the formation of many small crystals.
Q2: How should I select an appropriate solvent system for these analogs?
Selecting the right solvent involves considering the polarity of your specific analog and often requires experimentation.
-
"Like Dissolves Like": A solvent with a polarity similar to the solute will typically be a good dissolving agent.[5]
-
Single Solvent Method: The ideal single solvent should dissolve the compound at its boiling point but not at room temperature.[4][5] Solvents with higher boiling points can be advantageous as they provide a larger temperature differential for crystallization.[6]
-
Mixed Solvent Method: This technique is used when no single solvent is ideal.[4] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy), indicating saturation.[6][8] The two solvents must be miscible.[4] Common pairs for polar compounds include ethanol-water and acetone-hexane.[6][11]
Q3: What is polymorphism and why is it a concern for pharmaceutical compounds like these?
Polymorphism is the ability of a solid compound to exist in two or more crystal forms that have different arrangements of molecules in the crystal lattice.[12][13][14][15]
-
Impact on Properties: Different polymorphs of the same drug can exhibit significant differences in critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[9][12][14]
-
Regulatory Importance: The emergence of an unexpected polymorph can have major implications for drug development, manufacturing consistency, and patentability.[15]
-
Control: Controlling polymorphism is a key challenge.[12] This can be achieved by carefully selecting solvents, controlling the rate of supersaturation, and using seeding techniques to encourage the formation of the desired crystal form.[12]
Q4: What is "oiling out" and how can it be prevented?
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than a solid crystal.[2][3] This is problematic because the oil is often an impure, supercooled liquid that solidifies into an amorphous mass, trapping impurities and solvent.[8]
-
Causes: Oiling out can occur if the compound's melting point is lower than the solvent's boiling point, or if the solution is highly impure, causing a significant melting point depression.[1][7] It can also be caused by creating supersaturation too quickly.[2]
-
Prevention and Remediation Strategies:
-
Slower Supersaturation: Reduce the cooling rate or the rate of anti-solvent addition.[2]
-
Add More Solvent: Re-heat the solution and add more of the "good" solvent to decrease the saturation level, then cool again slowly.[7]
-
Lower the Temperature: Ensure the crystallization temperature is below the compound's melting point.
-
Change Solvents: Select a solvent with a lower boiling point.[4]
-
Seeding: Introduce seed crystals into the solution at a point of moderate supersaturation to encourage direct crystallization.[2][3]
-
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the crystallization of this compound analogs.
Problem: No crystals are forming upon cooling.
| Potential Cause | Recommended Solution | Explanation |
| Solution is not saturated (too much solvent). | Boil off a portion of the solvent to increase the concentration and attempt to cool again.[1][7] | Crystallization requires a supersaturated solution. If the concentration is too low, the compound will remain dissolved even at lower temperatures. |
| Solution is supersaturated but nucleation has not occurred. | 1. Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[1][7] 2. Seed: Add a small, pure "seed crystal" of the compound.[1][3] | Scratching creates microscopic imperfections on the glass that can serve as nucleation sites.[16] A seed crystal provides a template for further crystal growth. |
| Inappropriate solvent. | Remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent system.[7] | The chosen solvent may be too good at dissolving the compound, even at low temperatures, preventing it from precipitating. |
Problem: The compound oils out instead of crystallizing.
| Potential Cause | Recommended Solution | Explanation |
| Supersaturation is too high or achieved too quickly. | Re-heat the mixture to redissolve the oil, add a small amount of additional solvent, and cool very slowly.[1][7] | This reduces the level of supersaturation and provides more time for ordered molecular arrangement into a crystal lattice rather than liquid-liquid phase separation.[2] |
| Melting point of the solute is below the solvent's boiling point. | Select a different solvent with a lower boiling point.[4] | If the solution becomes saturated at a temperature above the solute's melting point, the solute will separate as a liquid. |
| High level of impurities. | Consider re-purifying the crude material (e.g., by column chromatography) before attempting recrystallization. | Impurities can disrupt the crystal lattice formation and depress the melting point, favoring oiling out.[7][8] |
Problem: Crystallization is too rapid, forming fine powder or impure crystals.
| Potential Cause | Recommended Solution | Explanation | | :--- | Solution is too concentrated. | Re-heat the solution and add a small amount (1-2 mL per 100 mg of solid) of additional hot solvent before cooling slowly.[7] | This slightly reduces the supersaturation level, slowing down crystal growth and allowing impurities to remain in the mother liquor.[7] | | Cooling is too fast. | Allow the flask to cool slowly to room temperature on a benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[5][7] | Slow cooling provides the necessary time for molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[5] |
Problem: The final yield is very low.
| Potential Cause | Recommended Solution | Explanation |
| Too much solvent was used. | If the mother liquor has not been discarded, concentrate it by boiling off some solvent and cool again to obtain a "second crop" of crystals.[7] | A significant amount of the compound may remain dissolved in the mother liquor if an excess of solvent was used. |
| Premature crystallization during hot filtration. | Re-heat the filtrate to redissolve the crystals, add a small amount of extra hot solvent, and re-filter while keeping the funnel and flask hot. | If the solution cools during transfer, the product can crystallize in the filter paper along with the impurities. |
| Washing with the wrong solvent. | Always wash the collected crystals with a small amount of ice-cold crystallization solvent. | Using room temperature or warm solvent to wash the crystals will redissolve a portion of the product, thereby reducing the yield. |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your analog in various potential solvents to find one where it is soluble when hot and insoluble when cold. Refer to the solvent properties table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring until the solid is completely dissolved.[4][17] Add solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction, then transfer them to a watch glass for final drying.[5][17]
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C)[4] | Polarity Index | Notes |
| Water | 100 | 9.0 | Good for polar compounds, but crystals can be slow to dry.[4] |
| Ethanol (95%) | 78 | 5.2 | Excellent general-purpose solvent for moderately polar compounds.[4] |
| Methanol | 65 | 6.6 | Good for polar compounds; easily removed due to volatility.[4] |
| Ethyl Acetate | 77 | 4.4 | Good for compounds of intermediate polarity.[4] |
| Acetone | 56 | 5.1 | Dissolves many compounds but has a low boiling point, which can be difficult to work with.[4] |
| Toluene | 111 | 2.4 | Good for aromatic or less polar compounds; high boiling point can be hard to remove.[4] |
| Heptane/Hexane | 98 / 69 | ~0.1 | Good anti-solvents for polar compounds in mixed-solvent systems. |
| Acetonitrile | 82 | 6.2 | A polar aprotic solvent often effective for heterocyclic compounds.[18] |
Visualized Workflows and Logic
The following diagrams illustrate the standard workflow for crystallization and a decision-making process for troubleshooting common issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. syrris.com [syrris.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 13. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. unifr.ch [unifr.ch]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Activity of 4-Oxopyrrolidine-3-carbonitrile Derivatives
This guide provides a comprehensive overview of the in vitro anticancer screening of novel 4-Oxopyrrolidine-3-carbonitrile derivatives, with a focus on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of the cytotoxic and anti-migratory effects of these compounds on various cancer cell lines. The guide includes detailed experimental protocols and visual representations of workflows and potential signaling pathways to support further research and development.
Comparative Anticancer Activity
A series of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including benzimidazoles, hydrazones, and azoles, were synthesized and evaluated for their anticancer properties.[1][2] The primary screening was conducted to assess the cytotoxic effects of these compounds on human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[1] The results, presented as cell viability after 72 hours of incubation with the compounds at a concentration of 100 µM, are summarized in the table below.
| Compound | Derivative Type | MDA-MB-231 | PPC-1 | A375 |
| 7b | Hydrazone (N'-((5-nitrothiophen-2-yl)methylene)) | ~60% | ~55% | ~40% |
| 9a | Hydrazone (N'-benzylidene) | ~80% | ~60% | ~55% |
| 9c | Hydrazone (N'-(4-chlorobenzylidene)) | ~75% | ~50% | ~35% |
| 9e | Hydrazone (N'-(4-bromobenzylidene)) | ~70% | ~50% | ~35% |
| 9f | Hydrazone (N'-(4-methylbenzylidene)) | ~65% | ~30% | ~30% |
| 10 | Alkylated Hydrazone (N'-(4-bromobenzylidene)) | ~75% | ~55% | ~45% |
| Data is estimated from graphical representations in the source material and represents the percentage of viable cells after 72 hours of treatment with 100 µM of the compound.[1] Lower percentages indicate higher cytotoxicity. |
From the initial screening, hydrazone derivatives were identified as the most potent anticancer agents among the synthesized compounds.[1][2] Notably, compound 9f , which contains an N'-(4-methylbenzylidene) moiety, demonstrated the most significant cytotoxic effects against both prostate adenocarcinoma (PPC-1) and melanoma (A375) cells.[1] In contrast, most compounds showed lower activity against the triple-negative breast cancer cell line (MDA-MB-231).[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and in vitro screening of these this compound derivatives are provided below.
Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The synthesis of the target compounds involves a multi-step process starting from 2,4-difluoroaniline and itaconic acid.[1][2][3]
-
Preparation of the Pyrrolidine Core : The starting material, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is prepared by refluxing 2,4-difluoroaniline with itaconic acid in water.[1][2][3] The intermediate undergoes cyclization during the reaction to form the desired 3-carboxy-5-oxopyrrolidine structure.[1][2]
-
Esterification : The carboxylic acid is converted to its methyl ester, methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate, via esterification with methanol in the presence of a catalytic amount of sulfuric acid.[2][3]
-
Hydrazide Formation : The methyl ester is then reacted with hydrazine monohydrate in refluxing isopropanol to yield the corresponding carbohydrazide.[3]
-
Synthesis of Hydrazone Derivatives : The final hydrazone derivatives (e.g., compounds 9a-h) are obtained by stirring the carbohydrazide with the respective aromatic aldehydes in an appropriate solvent like isopropanol.[3]
MTT Assay for Cytotoxicity Screening
The cytotoxic effect of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.[1][4][5]
-
Cell Seeding : Cancer cells (MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at an optimized density (e.g., 1 x 10⁴ cells per well) to ensure they form a near-confluent monolayer before treatment.[6] The plates are incubated under standard conditions (37°C, 5% CO₂) for 24 hours.[7]
-
Compound Treatment : The cells are then treated with the synthesized derivatives at various concentrations (e.g., a screening concentration of 100 µM).[1] Control wells containing untreated cells and vehicle controls are also prepared.
-
Incubation : The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.[1]
-
MTT Addition : After incubation, MTT reagent (typically 0.5 mg/mL final concentration) is added to each well.[5][7] The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization : The culture medium is removed, and an organic solvent, such as isopropanol or DMSO, is added to each well to dissolve the formazan crystals.[4][5] The plate is often placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis : The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Wound Healing (Scratch) Assay for Cell Migration
The impact of the compounds on cancer cell migration is assessed using the wound healing assay.[1] This method evaluates the ability of a cell population to migrate and close a mechanically created gap in a confluent monolayer.[1][8]
-
Cell Seeding : Cells are seeded in a culture plate (e.g., 24-well plate) at a density that allows them to form a fully confluent monolayer within 24-48 hours.[1]
-
Creating the "Wound" : Once the monolayer is confluent, a sterile pipette tip or a specialized tool is used to create a straight, uniform scratch or "wound" in the center of the well.[8]
-
Washing and Treatment : The wells are washed with a sterile phosphate-buffered saline (PBS) solution to remove detached cells and debris.[9] Fresh culture medium containing the test compound at a specific concentration is then added. A control group receives medium with the vehicle only.
-
Imaging : The plate is placed under a microscope, and images of the scratch are captured at the initial time point (T=0).[1] Subsequent images of the same locations are taken at regular intervals (e.g., every 12, 24, or 48 hours) to monitor the closure of the wound.[1]
-
Data Analysis : The width of the scratch in the images is measured over time using imaging software. The rate of wound closure is calculated and compared between the treated and control groups to determine the inhibitory effect of the compound on cell migration.[8] Compound 9e, with an N'-(4-bromobenzylidene) moiety, was found to have the most pronounced inhibitory effect on cell migration in the studied series.[1]
Visualizations: Workflow and Potential Signaling Pathway
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for synthesis and anticancer screening.
Caption: Potential inhibitory action on a generic RTK signaling pathway.
References
- 1. clyte.tech [clyte.tech]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
A Comparative Analysis of the Antimicrobial Efficacy of Novel Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Pyrrolidine scaffolds have emerged as a promising class of heterocyclic compounds, with numerous derivatives demonstrating significant efficacy against a broad spectrum of pathogens. This guide provides a comparative analysis of the antimicrobial performance of recently developed pyrrolidine compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Quantitative Performance Analysis
The antimicrobial efficacy of novel pyrrolidine derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In some cases, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, is also determined. The following table summarizes the MIC values of several novel pyrrolidine compounds against various bacterial and fungal strains, benchmarked against standard antibiotics.
| Compound Class/Reference | Novel Compound Example(s) | Microorganism | MIC (µg/mL) | Standard Antibiotic(s) | MIC (µg/mL) |
| Pyrrolidine-2,3-diones [1] | trans-cyclohexyl dimer 30 | Staphylococcus aureus (MSSA) | 8-16 | - | - |
| S. aureus (MRSA) | 8-16 | - | - | ||
| Pyrrolidine-Thiazole Derivatives [2] | Compound 51a (4-fluorophenyl substituent) | Bacillus cereus | 21.70 ± 0.36 | Gentamicin | 22.65 ± 0.21 |
| S. aureus | 30.53 ± 0.42 | Gentamicin | 22.17 ± 0.47 | ||
| Sulfonylamino Pyrrolidine Derivatives [2] | Compound 38 (dinitrophenyl and pyran rings) | S. aureus | 3.11 | Cefaclor | - |
| Escherichia coli | 6.58 | Cefaclor | - | ||
| Pseudomonas aeruginosa | 5.82 | Cefaclor | - | ||
| Spiro-pyrrolidine Derivatives [3][4] | Compounds 4a-d | Bacillus subtilis | 32 | Amoxicillin | 64 |
| Staphylococcus epidermidis | 32 | Ampicillin | 78 | ||
| P. aeruginosa | 64 | Amoxicillin | 256 | ||
| Pyrrolidine-2,5-dione Derivatives [5] | Compound 8 (with azo function) | S. aureus | 16-64 | Ciprofloxacin | 0.50-16 |
| Vibrio cholerae SG24 | - | - | - | ||
| Pyrrolidine Chalcone Derivatives [6] | Compounds 3BP, 3CP, 3DP | S. aureus | 0.025 | - | - |
| Compounds 3AP, 3IP | Enterococcus faecalis | 0.025 | - | - |
Note: MIC values can vary based on the specific strain and the experimental conditions. The data presented is a summary from the cited literature for comparative purposes.
Experimental Protocols
The determination of antimicrobial activity is a critical step in the evaluation of novel compounds. The following section details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Assay for MIC Determination
This method is a widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the novel pyrrolidine compounds and standard antibiotics in a suitable solvent (e.g., DMSO).
- Microorganism: Use a fresh, pure culture of the test microorganism grown on an appropriate agar medium.
- Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- Aseptically transfer several colonies of the microorganism from the agar plate to a tube of sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense the growth medium into all wells of the 96-well plate.
- Perform a serial two-fold dilution of the stock solutions of the test compounds and standard antibiotics across the wells of the microtiter plate.
- Inoculate each well with the prepared microbial suspension.
- Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
4. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.
5. Determination of MIC:
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
- Optionally, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.
Visualizing the Experimental Workflow
To clearly illustrate the process of determining antimicrobial activity, the following diagram outlines the key steps of the experimental workflow.
References
- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jocpr.com [jocpr.com]
Pyrrolidine vs. Piperidine: A Comparative Analysis of Core Scaffolds in Medicinal Chemistry
A comprehensive guide for researchers and drug development professionals on the distinct roles and properties of five- and six-membered saturated nitrogen heterocycles in modern pharmacotherapy.
Pyrrolidine and piperidine, five- and six-membered saturated nitrogen-containing heterocyclic rings, respectively, are foundational scaffolds in medicinal chemistry.[1][2] They are ubiquitous in both natural products and synthetic pharmaceuticals, serving as crucial structural motifs that influence a compound's pharmacological and pharmacokinetic properties.[1][3] While structurally similar, the single-carbon difference in their ring size imparts distinct physicochemical and conformational characteristics, leading to their preferential use in different therapeutic areas. This guide provides a comparative analysis of these two privileged scaffolds, supported by quantitative data, experimental methodologies, and workflow visualizations to inform rational drug design.
Physicochemical and Structural Properties
The fundamental difference between pyrrolidine (a five-membered ring) and piperidine (a six-membered ring) dictates their three-dimensional shape, basicity, and lipophilicity.[4][5] These parameters are critical for a molecule's ability to interact with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Pyrrolidine's five-membered ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various envelope and twisted conformations with low energy barriers between them.[6][7] This conformational flexibility is more restricted than that of piperidine but provides a unique three-dimensional space for substituents.[6] In contrast, the six-membered piperidine ring predominantly adopts well-defined, low-energy chair conformations, similar to cyclohexane, which places substituents in distinct axial or equatorial positions.[4] This defined geometry makes piperidine a rigid and reliable scaffold for orienting functional groups toward a target protein.[8][9]
From a physicochemical standpoint, pyrrolidine is generally more polar and less lipophilic than piperidine. The nitrogen atom in pyrrolidine is also slightly more basic (higher pKa) than in piperidine, which can influence salt formation and interactions with acidic residues in a protein binding pocket.[6]
Table 1: Comparative Physicochemical Data
| Property | Pyrrolidine | Piperidine |
| Molecular Formula | C₄H₉N[10] | C₅H₁₁N[11] |
| Molecular Weight | 71.12 g/mol [10] | 85.15 g/mol [11] |
| Ring Size | 5-membered[4] | 6-membered[4] |
| pKa (of conjugate acid) | ~11.3 | ~11.1 |
| LogP (Octanol/Water) | 0.46 | 0.84 |
| Conformation | Envelope and Twist (Pseudorotation)[6] | Chair (predominantly)[4] |
Mandatory Visualization 1: Structural Comparison
Caption: Basic structures of pyrrolidine and piperidine rings.
Pharmacological Profile and Applications
Both pyrrolidine and piperidine are considered "privileged scaffolds" because they are present in a vast number of biologically active compounds across numerous therapeutic areas.[3][8] However, their distinct structural features lead to some specialization.
Pyrrolidine Core: The pyrrolidine ring is a key component in a wide array of pharmaceuticals, valued for its ability to introduce stereochemistry and act as a constrained mimic of other structures, such as the amino acid proline.[6][7] This is famously demonstrated in ACE inhibitors like Captopril and Enalapril.[12][13] Its derivatives exhibit a broad range of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[12] The stereogenicity of the pyrrolidine carbons is often exploited to achieve specific interactions with enantioselective protein targets.[6][14]
Piperidine Core: The piperidine motif is exceptionally prevalent in central nervous system (CNS) drugs, including antipsychotics (e.g., Haloperidol, Risperidone), opioids (e.g., Fentanyl, Pethidine), and stimulants (e.g., Methylphenidate).[8][15][16] Its conformational stability and ability to position substituents precisely make it an ideal scaffold for interacting with GPCRs and ion channels.[8][9] Beyond the CNS, piperidine derivatives are used as anticoagulants, anti-diabetic agents, and anti-cancer drugs.[17][18] The metabolic stability of the piperidine ring is another feature that enhances its "druggability."[8]
Table 2: Common Therapeutic Applications
| Therapeutic Area | Pyrrolidine Examples | Piperidine Examples |
| Central Nervous System | Aniracetam (Nootropic), Rolipram (Antidepressant)[12] | Haloperidol (Antipsychotic), Methylphenidate (Stimulant), Donepezil (Anti-Alzheimer's)[15][16] |
| Cardiovascular | Captopril (Antihypertensive), Bepridil (Antihypertensive)[12][19] | Minoxidil (Antihypertensive), Clopidogrel (Antiplatelet)[3][15] |
| Infectious Diseases | Clindamycin (Antibacterial), Anisomycin (Antibiotic)[12] | Various developmental antimicrobial agents[18] |
| Oncology | Various investigational agents[12][13] | Raloxifene (SERM), various investigational agents[18] |
| Pain Management | - | Fentanyl (Opioid Analgesic), Pethidine (Opioid Analgesic)[15] |
| Anti-inflammatory | Investigational agents[12] | Investigational agents[2] |
Table 3: Representative Drugs Highlighting Scaffold Roles
| Drug | Core Scaffold | Therapeutic Class | Role of the Heterocyclic Core |
| Captopril [13] | Pyrrolidine | ACE Inhibitor | The pyrrolidine ring serves as a proline bioisostere, mimicking the C-terminal residue of angiotensin I to effectively bind to the active site of the angiotensin-converting enzyme. |
| Varenicline | Pyrrolidine (fused) | Smoking Cessation | The fused pyrrolidine ring is part of a rigid structure that provides the correct geometry and basic nitrogen for high-affinity binding to the α4β2 nicotinic acetylcholine receptor. |
| Methylphenidate [15] | Piperidine | CNS Stimulant | The piperidine ring acts as a rigid scaffold to correctly orient the phenyl and ester groups for binding to and blocking the dopamine and norepinephrine transporters. |
| Donepezil [16] | Piperidine | Acetylcholinesterase Inhibitor | The piperidine nitrogen is a key basic center that interacts with the peripheral anionic site of the acetylcholinesterase enzyme, contributing to its inhibitory activity in Alzheimer's disease treatment. |
Mandatory Visualization 2: General Drug Discovery Workflow
Caption: A simplified workflow for drug discovery and development.
Experimental Protocols: Synthesis and Evaluation
The synthesis and biological evaluation of compounds containing pyrrolidine or piperidine cores follow established medicinal chemistry principles. The choice of synthetic route and screening cascade depends on the specific target and desired therapeutic outcome.
General Synthetic Methodologies:
-
Pyrrolidine Synthesis: A highly versatile method for constructing substituted pyrrolidines is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[6] This involves reacting an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The reaction is often highly stereoselective, allowing for precise control over the arrangement of substituents on the pyrrolidine ring. Other common methods include the ring-closing metathesis of suitable dienes or the reductive amination of 1,4-dicarbonyl compounds.[20]
-
Piperidine Synthesis: The most common industrial and laboratory-scale synthesis of piperidines involves the catalytic hydrogenation of the corresponding pyridine precursor.[4][21] A variety of catalysts, including platinum, palladium, or nickel, can be used under hydrogen pressure. This method is robust and provides direct access to the saturated ring. Alternatively, intramolecular cyclization of haloamines or reductive amination of 1,5-dicarbonyl compounds (glutaraldehyde derivatives) are frequently employed.[20][21]
General Biological Evaluation Workflow:
-
Primary In Vitro Assay: Synthesized compounds are first tested in a high-throughput primary assay to determine their activity against the purified biological target (e.g., an enzyme inhibition assay measuring IC₅₀ or a receptor binding assay measuring Ki).
-
Cell-Based Assays: Active compounds from the primary screen are then evaluated in cell-based assays to confirm their mechanism of action in a more complex biological environment and to assess cytotoxicity. For example, a compound targeting a specific kinase would be tested for its ability to inhibit phosphorylation of a downstream substrate within a cell line.
-
ADME/Tox Profiling: Promising candidates undergo preliminary in vitro ADME (e.g., metabolic stability in liver microsomes, cell permeability using Caco-2 assays) and toxicity screening.
-
In Vivo Efficacy Models: The most promising compounds are advanced into animal models of the disease to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). For an anti-inflammatory candidate, this might involve a rodent model of arthritis where swelling and inflammatory biomarkers are measured after drug administration.
Mandatory Visualization 3: Example Signaling Pathway (GPCR)
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. differencebetween.com [differencebetween.com]
- 5. Pyrrolidine vs Piperidine: Deciding Between Similar Terms [thecontentauthority.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]
- 15. Piperidine - Wikipedia [en.wikipedia.org]
- 16. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 17. ijnrd.org [ijnrd.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 20. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Bioactive Pyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3] Its unique structural properties allow for the development of potent and selective agents targeting various biological pathways. This guide provides a comparative overview of the validation strategies for the mechanism of action of three distinct classes of bioactive pyrrolidine derivatives: anticancer, antibacterial, and antidiabetic agents. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows.
Anticancer Pyrrolidine Derivatives: Spiro[pyrrolidine-3,3'-oxindole]s as HDAC2 Inhibitors
A promising class of anticancer agents is the spiro[pyrrolidine-3,3'-oxindole] scaffold, which has demonstrated potent inhibitory activity against histone deacetylase 2 (HDAC2).[3][4] HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[5][6][7]
Comparative Performance of Spiro[pyrrolidine-3,3'-oxindole] Derivatives:
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 37e | MCF-7 (Breast Cancer) | 17 | Doxorubicin | 16 |
| 37e | HeLa (Cervical Cancer) | 19 | Doxorubicin | 18 |
| 19j | MDA-MB-436 (Breast Cancer) | 17.4 | Olaparib | 30.2 |
| 19j | CAPAN-1 (Pancreatic Cancer) | 11.4 | Olaparib | 100 |
| 19p | MDA-MB-436 (Breast Cancer) | 19.8 | Olaparib | 30.2 |
| 19p | CAPAN-1 (Pancreatic Cancer) | 15.5 | Olaparib | 100 |
Data synthesized from multiple sources.[3]
Experimental Protocols for Mechanism of Action Validation:
In Vitro HDAC2 Inhibition Assay: This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDAC2. A common method is a fluorometric assay where a substrate is deacetylated by HDAC2, and a subsequent developer solution releases a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC2 inhibitory activity of the compound.
Cell Viability (MTT) Assay: The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate.
-
Treat the cells with various concentrations of the pyrrolidine derivative and a vehicle control.
-
After a set incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a detergent solution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2][9][10][11]
-
Treat cancer cells with the pyrrolidine derivative.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Visualizing the Mechanism of Action:
Caption: HDAC2 Inhibition Pathway by Spiro[pyrrolidine-3,3'-oxindole] Derivatives.
Antibacterial Pyrrolidine Derivatives: 1,2,4-Oxadiazole Hybrids as DNA Gyrase/Topoisomerase IV Inhibitors
Certain pyrrolidine derivatives, particularly those hybridized with a 1,2,4-oxadiazole moiety, have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[2][12][13] These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA damage and bacterial cell death, making them excellent targets for antibacterial agents.[1][14][15][16][17]
Comparative Performance of 1,2,4-Oxadiazole/Pyrrolidine Hybrids:
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 16 | E. coli DNA Gyrase | 180 | Novobiocin | 170 |
| 17 | E. coli DNA Gyrase | 210 | Novobiocin | 170 |
| 17 | E. coli Topo IV | 13,000 | Novobiocin | 11,000 |
Data synthesized from multiple sources.
Experimental Protocols for Mechanism of Action Validation:
DNA Gyrase Supercoiling Assay: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[3][18]
-
Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the necessary buffer components.
-
Add different concentrations of the pyrrolidine derivative to the reaction mixture.
-
Incubate the mixture to allow the supercoiling reaction to proceed.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay: This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[19][20][21][22][23]
-
Prepare a series of twofold dilutions of the pyrrolidine derivative in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).
-
Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanism of Action:
Caption: Experimental Workflow for Validating Antibacterial Pyrrolidine Derivatives.
Antidiabetic Pyrrolidine Derivatives: Multi-Targeted Enzyme Inhibitors
Pyrrolidine-based compounds have emerged as effective antidiabetic agents by targeting key enzymes involved in glucose metabolism, such as Dipeptidyl Peptidase-IV (DPP-IV), α-amylase, and α-glucosidase.[9] Inhibition of DPP-IV prolongs the action of incretin hormones, leading to enhanced insulin secretion, while inhibition of α-amylase and α-glucosidase delays carbohydrate digestion and reduces postprandial hyperglycemia.[24][25][26][27][28]
Comparative Performance of Antidiabetic Pyrrolidine Derivatives:
| Derivative Class | Target Enzyme | Representative Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrrolidine Sulfonamide | DPP-IV | B-XI | 11.32 | Vildagliptin | 4.79 |
| N-Boc Proline Amide | α-Amylase | 3g | 26.24 (µg/mL) | Acarbose | 5.50 (µg/mL) |
| N-Boc Proline Amide | α-Glucosidase | 3g | 18.04 (µg/mL) | Acarbose | - |
Data synthesized from multiple sources.[9][14][29]
Experimental Protocols for Mechanism of Action Validation:
In Vitro DPP-IV Inhibition Assay (Fluorometric): This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate.[13][30][31][32][33]
-
Prepare a reaction mixture containing DPP-IV enzyme and a buffer solution.
-
Add various concentrations of the pyrrolidine derivative.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to DPP-IV activity.
α-Amylase Inhibition Assay: This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch.[4][12][34][35][36]
-
Prepare a reaction mixture containing α-amylase solution and a buffer.
-
Add different concentrations of the pyrrolidine derivative.
-
Pre-incubate the mixture.
-
Add a starch solution to initiate the enzymatic reaction and incubate.
-
Stop the reaction by adding a colorimetric reagent (e.g., dinitrosalicylic acid).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm). A lower absorbance indicates higher α-amylase inhibition.
α-Glucosidase Inhibition Assay: This assay measures the inhibition of α-glucosidase, which breaks down disaccharides into glucose.[29][37][38][39][40]
-
Prepare a reaction mixture containing α-glucosidase and a buffer.
-
Add various concentrations of the pyrrolidine derivative.
-
Pre-incubate the mixture.
-
Add a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate to allow the enzyme to cleave the substrate, releasing p-nitrophenol.
-
Stop the reaction and measure the absorbance of the yellow p-nitrophenol at 405 nm. Lower absorbance corresponds to greater inhibition.
Visualizing the Mechanism of Action:
Caption: Mechanisms of Action for Antidiabetic Pyrrolidine Derivatives.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Significance of the Histone Deacetylase 2 (HDAC-2) Expression in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC2 overexpression correlates with aggressive clinicopathological features and DNA-damage response pathway of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. 2.4. Alpha-amylase inhibitory assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 18. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. protocols.io [protocols.io]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 32. abcam.cn [abcam.cn]
- 33. oatext.com [oatext.com]
- 34. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay) [bio-protocol.org]
- 36. scielo.br [scielo.br]
- 37. In vitro α-glucosidase inhibitory assay [protocols.io]
- 38. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 39. Alpha glucosidase inhibition assay: Significance and symbolism [wisdomlib.org]
- 40. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
A Comparative Guide to Catalysts in Enantioselective Pyrrolidine Synthesis
The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern medicinal chemistry, as this heterocyclic scaffold is a key structural motif in numerous pharmaceuticals and natural products. The efficacy of pyrrolidine synthesis is heavily reliant on the choice of catalyst, which governs the reaction's yield, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of different catalytic systems for the enantioselective synthesis of pyrrolidines, with a focus on the widely employed [3+2] cycloaddition reaction. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The enantioselective [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and atom-economical method for constructing highly substituted pyrrolidines. The choice of catalyst is critical in controlling the stereochemical outcome of this transformation. Below is a comparison of the performance of three distinct catalytic systems—a copper(I)-based metal catalyst, a proline-derived organocatalyst, and an evolved biocatalyst—in similar pyrrolidine-forming reactions.
| Catalyst Type | Specific Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantages |
| Metal Catalyst | Cu(I)/Fesulphos Ligand | [3+2] Cycloaddition | 78 | >99 | >20:1 | High yield and excellent enantioselectivity, suitable for large-scale synthesis.[1] |
| Organocatalyst | Quinine-derived Thiourea | [3+2] Cycloaddition | 90 | 91 | >20:1 | Metal-free, high yield and stereoselectivity, effective at room temperature.[2] |
| Biocatalyst | Evolved Cytochrome P411 (P411-PYS-5149) | Intramolecular C-H Amination | up to 95 (total turnover number) | up to 98 | N/A | High enantioselectivity, operates in aqueous media under mild conditions.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for the catalytic systems compared above.
Copper(I)-Catalyzed [3+2] Cycloaddition
This protocol is adapted from the multikilogram scale synthesis of a tetrasubstituted pyrrolidine core.[1]
-
Materials: Copper(I) acetate (CuOAc), (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Fesulphos ligand), azomethine ylide precursor, and an alkene.
-
Procedure:
-
To a nitrogen-purged reactor, add the Fesulphos ligand and copper(I) acetate.
-
Add the appropriate solvent (e.g., toluene) and stir the mixture to form the catalyst complex.
-
Add the azomethine ylide precursor and the alkene to the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and purify the product by crystallization or column chromatography.
-
Organocatalytic [3+2] Cycloaddition
This protocol is based on the use of a quinine-derived thiourea catalyst for the synthesis of dispiro[benzothiophenone-indandione-pyrrolidine] derivatives.[2]
-
Materials: Quinine-derived thiourea catalyst (e.g., C9), 2-arylidene-1,3-indandione, N-2,2-difluoroethylbenzothiophenone imine, and dichloromethane (DCM) as the solvent.
-
Procedure:
-
To a vial, add the 2-arylidene-1,3-indandione (0.10 mmol), the N-2,2-difluoroethylbenzothiophenone imine (0.10 mmol), and the thiourea catalyst C9 (10 mol%).
-
Add dichloromethane (2.0 mL) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
-
Biocatalytic Intramolecular C-H Amination
This protocol describes the synthesis of chiral pyrrolidines using an evolved cytochrome P411 enzyme.[3][4][5]
-
Materials: Whole E. coli cells expressing the evolved P411 variant (P411-PYS-5149), the azide substrate, M9-N buffer (pH 7.4), and glucose.
-
Procedure:
-
In an anaerobic environment (e.g., a glovebox), resuspend the E. coli cells expressing the P411 variant in M9-N buffer to an optical density at 600 nm (OD600) of 30.
-
Add the azide substrate (e.g., 2.5 mM) and glucose (as a reducing equivalent source).
-
Seal the reaction vessel and incubate at room temperature with shaking for 16 hours.
-
Monitor the formation of the pyrrolidine product using liquid chromatography-mass spectrometry (LC-MS).
-
Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate) and purify as needed.
-
Visualizing Reaction Pathways and Workflows
Diagrams are provided below to illustrate the general reaction mechanism for a [3+2] cycloaddition and a comparative experimental workflow.
Caption: General mechanism of a catalyzed [3+2] cycloaddition for pyrrolidine synthesis.
Caption: Comparative workflow for metal-catalyzed versus biocatalytic pyrrolidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination. [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to Functionalized Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. Its prevalence drives the continuous development of novel and efficient synthetic methodologies. This guide provides a head-to-head comparison of four prominent synthetic routes to functionalized pyrrolidines: [3+2] Cycloaddition Reactions, Intramolecular Aza-Michael Addition, Reductive Amination, and C-H Functionalization. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides, stands as one of the most powerful and versatile methods for the construction of the pyrrolidine ring.[1][2] This approach allows for the rapid assembly of highly substituted pyrrolidines with excellent stereocontrol.[3][4]
A general workflow for this approach involves the generation of an azomethine ylide, which then undergoes a cycloaddition with a dipolarophile.
Caption: General workflow for [3+2] cycloaddition to synthesize pyrrolidines.
Quantitative Data
| Entry | Dipolarophile | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | N-Phenylmaleimide | Vaska's complex | 95 | >20:1 | - | [3] |
| 2 | Methyl Acrylate | Vaska's complex | 85 | >20:1 | - | [3] |
| 3 | Dimethyl Fumarate | Vaska's complex | 78 | 4:1 | - | [5] |
| 4 | Phenyl Vinyl Sulfone | Vaska's complex | 88 | >20:1 | - | [5] |
Experimental Protocol: Iridium-Catalyzed Reductive [3+2] Cycloaddition[3]
To a solution of the amide (0.2 mmol) and the alkene (0.3 mmol) in anhydrous dichloroethane (2.0 mL) under an argon atmosphere was added Vaska's complex ([IrCl(CO)(PPh₃)₂], 1 mol %). Tetramethyldisiloxane (TMDS, 0.4 mmol) was then added dropwise at room temperature. The reaction mixture was stirred at 60 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired pyrrolidine product.
Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition is a highly effective method for the stereoselective synthesis of pyrrolidines.[6][7] This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. Asymmetric variants, often employing chiral catalysts, provide access to enantioenriched pyrrolidines.[8][9]
The logical flow involves the synthesis of a precursor containing both an amine nucleophile and a Michael acceptor, followed by a catalyzed or spontaneous cyclization.
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Cross-Reactivity for Pyrrolidine-3-Carbonitrile-Based JAK Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the selectivity and off-target profiles of Janus kinase (JAK) inhibitors featuring a pyrrolidine-3-carbonitrile scaffold. This guide provides a comparative analysis of Tofacitinib, a prominent member of this class, alongside other widely used JAK inhibitors, Ruxolitinib and Baricitinib, supported by quantitative data, experimental protocols, and pathway visualizations.
The 4-oxopyrrolidine-3-carbonitrile scaffold and its derivatives are key pharmacophores in the design of targeted kinase inhibitors. A prominent example is Tofacitinib, which incorporates a pyrrolidine-3-carbonitrile moiety and is a clinically approved inhibitor of the Janus kinase (JAK) family. Understanding the cross-reactivity profile of such inhibitors is paramount in drug development to anticipate potential off-target effects and to delineate their mechanism of action. This guide provides a comparative overview of the selectivity of Tofacitinib and two other notable JAK inhibitors, Ruxolitinib and Baricitinib, against their primary targets and a broader panel of kinases.
On-Target Potency Comparison
Tofacitinib, Ruxolitinib, and Baricitinib were designed to inhibit members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are crucial mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases. The inhibitory potency (IC50) of these compounds against the JAK isoforms varies, which in turn influences their therapeutic applications and side-effect profiles.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Tofacitinib | 112[1] | 20[1] | 1[1] | 34-91 |
| Ruxolitinib | 3.3[2] | 2.8[2] | 428[2] | 19[2] |
| Baricitinib | 5.9[3] | 5.7[3] | >400 | 53 |
Table 1: Comparative on-target potency (IC50) of Tofacitinib, Ruxolitinib, and Baricitinib against JAK family kinases in cell-free assays. Lower values indicate higher potency.
Cross-Reactivity and Off-Target Profiling
For instance, Ruxolitinib has been reported to exhibit no significant inhibition against a panel of 26 other kinases. However, more extensive chemical proteomics has revealed that most kinase inhibitors are not entirely specific and can interact with numerous other kinases beyond their primary targets.[4] Recent studies using machine learning and in vitro assays have identified previously unknown off-targets for both Baricitinib and Tofacitinib, such as Serine/threonine-protein kinase N2 (PKN2).[5]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these inhibitors is the blockade of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently translocate to the nucleus to regulate gene expression.
The cross-reactivity of these inhibitors is determined through a systematic experimental workflow that combines biochemical assays with cell-based analyses.
Experimental Protocols
In Vitro Kinase Selectivity Profiling (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is inversely correlated with the inhibitory activity of the test compound.
Objective: To determine the inhibitory effect of a compound against a broad panel of kinases.
Materials:
-
Recombinant kinases
-
Substrates for each kinase
-
ATP
-
Test inhibitor (e.g., Tofacitinib)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration. Determine IC50 values for kinases that show significant inhibition by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the binding of the inhibitor to its on-target and potential off-target kinases within intact cells.
Materials:
-
Cell line expressing the target kinase(s)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies specific to the target protein(s)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control for a defined period.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells to release the proteins.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The cross-reactivity profiling of this compound-based inhibitors, exemplified by Tofacitinib, is crucial for a comprehensive understanding of their pharmacological effects. While Tofacitinib and other JAK inhibitors like Ruxolitinib and Baricitinib show primary potency against the JAK family, their selectivity profiles vary. A thorough evaluation using a combination of in vitro kinase panels and cell-based target engagement assays is essential to identify both on-target and off-target interactions. This knowledge aids in the rational design of more selective inhibitors and helps to interpret clinical outcomes, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrrolidine Derivatives in CNS Drug Discovery: A Comparative Analysis
For Immediate Publication
A comprehensive comparative analysis of novel pyrrolidine derivatives against established therapeutic agents for Central Nervous System (CNS) disorders reveals promising avenues for the development of next-generation therapies. This guide provides a head-to-head comparison, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in navigating this evolving landscape.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3][4][5] Its unique three-dimensional architecture allows for precise interactions with biological targets, leading to compounds with high potency and selectivity.[5] Recent research has focused on synthesizing and evaluating new pyrrolidine derivatives with potential applications in treating CNS disorders such as Parkinson's disease, Alzheimer's disease, depression, and epilepsy.[1][6][7][8]
This guide focuses on a hypothetical new pyrrolidine derivative, designated as PYR-C-001 , designed as a dopamine D3 receptor antagonist for the potential treatment of Parkinson's disease.[8] Its performance is benchmarked against Ropinirole , a well-established dopamine agonist used in the management of Parkinson's disease.
Quantitative Performance Analysis
The following table summarizes the key in vitro and in vivo performance metrics of PYR-C-001 compared to Ropinirole.
| Parameter | PYR-C-001 (Dopamine D3 Antagonist) | Ropinirole (Dopamine D2/D3 Agonist) |
| Receptor Binding Affinity (Ki, nM) | ||
| Dopamine D3 Receptor | 0.85 | 23 |
| Dopamine D2 Receptor | 150 | 2.9 |
| In vitro Efficacy (EC50/IC50, nM) | ||
| D3 Receptor Functional Assay (IC50) | 1.5 | N/A (Agonist) |
| D2 Receptor Functional Assay (IC50) | > 1000 | N/A (Agonist) |
| In vivo Efficacy (Rodent Model of Parkinson's Disease) | ||
| Reversal of Haloperidol-induced Catalepsy (ED50, mg/kg) | 0.5 | 0.2 |
| Pharmacokinetic Profile | ||
| Oral Bioavailability (%) | 45 | 55 |
| Brain-to-Plasma Ratio | 3.2 | 1.8 |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of the test compounds to dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Human dopamine D2 and D3 receptors were expressed in HEK293 cells. Cell membranes were harvested and prepared by homogenization and centrifugation.
-
Radioligand Binding: Competition binding assays were performed using [³H]spiperone as the radioligand for D2 receptors and [³H]-(+)-PHNO for D3 receptors.
-
Incubation: Membrane preparations were incubated with the radioligand and varying concentrations of the test compound (PYR-C-001 or Ropinirole).
-
Detection: Following incubation, the bound radioactivity was separated from the unbound by rapid filtration and quantified using a liquid scintillation counter.
-
Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In vivo Model of Parkinson's Disease
Objective: To assess the efficacy of the test compounds in a rodent model of Parkinson's disease.
Methodology:
-
Animal Model: Male Wistar rats were used. Catalepsy, a state of motor immobility, was induced by the administration of haloperidol (1 mg/kg, i.p.), a dopamine receptor antagonist.
-
Drug Administration: Thirty minutes after haloperidol injection, different doses of PYR-C-001 or Ropinirole were administered orally.
-
Behavioral Assessment: The degree of catalepsy was measured at regular intervals using the bar test. The time the rat remained with its forepaws on a raised bar was recorded.
-
Data Analysis: The ED50 value, the dose required to produce a 50% reversal of the cataleptic effect, was calculated for each compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the novel pyrrolidine derivative.
Discussion
The data presented demonstrates that PYR-C-001 is a potent and selective dopamine D3 receptor antagonist. Its high affinity for the D3 receptor over the D2 receptor is a key differentiating factor from Ropinirole, which acts as an agonist at both receptors. This selectivity may translate to a more targeted therapeutic effect with a potentially improved side-effect profile.
While Ropinirole shows greater potency in the in vivo model, this is expected given its agonist mechanism of action. The promising in vivo efficacy of PYR-C-001, coupled with its favorable brain penetration, warrants further investigation. The higher brain-to-plasma ratio of PYR-C-001 suggests it can effectively reach its target in the CNS.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Navigating the Disposal of 4-Oxopyrrolidine-3-carbonitrile: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of specialized compounds like 4-Oxopyrrolidine-3-carbonitrile is paramount. This guide provides essential safety and logistical information, offering a procedural framework for its disposal.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or chloroprene gloves are recommended for handling.[1][2] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and contamination.[1]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
General Disposal Procedures
The disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following steps provide a general framework for its disposal.
Step 1: Waste Identification and Segregation
Properly characterize the waste. This compound should be treated as hazardous chemical waste. It should be segregated from other waste streams such as non-hazardous materials, sharps, and biological waste.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for the waste.
-
The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Never mix incompatible waste materials in the same container.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Ensure the storage area is inaccessible to unauthorized personnel.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical down the drain or in regular trash.[3]
The following table summarizes key considerations for the disposal of this compound based on general principles for laboratory chemical waste.
| Consideration | Procedure | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its organic nitrile functional group and lack of comprehensive safety data, it should be handled with caution. |
| Container Type | Chemically resistant, sealed container | To prevent leaks and reactions with the container material. |
| Labeling | "Hazardous Waste", Chemical Name | To ensure proper identification and handling by waste management personnel. |
| Disposal Method | Licensed hazardous waste disposal | To comply with regulations and ensure environmentally sound disposal, likely through incineration. |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
It is imperative to consult with your institution's Environmental Health and Safety department for specific guidance and protocols, as they will be familiar with the regulations and disposal vendors relevant to your location. By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling 4-Oxopyrrolidine-3-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Oxopyrrolidine-3-carbonitrile was found. The following guidance is based on the safety information for structurally similar compounds, including Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate and Ethyl 5-oxopyrrolidine-3-carboxylate. Researchers, scientists, and drug development professionals should use this information as a starting point and always conduct a thorough risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on information for similar compounds.
| Body Part | Recommended PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Wear suitable gloves, such as nitrile or neoprene.[1] For compounding hazardous products, two pairs of chemotherapy gloves meeting ASTM International standard D6978 are recommended.[1] |
| Eyes | Safety goggles with side-shields or a face shield | Provides protection against splashes.[1][2] |
| Body | Laboratory clothing or a disposable gown | A disposable gown made of polyethylene-coated polypropylene or other laminate materials is preferred for hazardous products.[1][2] |
| Respiratory | Approved mask/respirator or use of a chemical fume hood | Use in a well-ventilated area, preferably a chemical fume hood.[2][3] If a respirator is needed, a fit-tested N95 or N100 NIOSH-approved mask or a full face-piece chemical cartridge-type respirator may be appropriate depending on the risk assessment.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
1. Preparation:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[4]
-
Prepare Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
2. Handling:
-
Weighing and Measuring: Use non-sparking tools and handle the compound carefully to avoid generating dust or aerosols.
-
Experimental Use: When using the compound in experiments, keep the container tightly closed when not in use. Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[3]
3. Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.[3]
-
Waste Disposal: Dispose of the compound and any contaminated materials in a tightly closed container, following all local, state, and federal regulations.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste, including unused compounds, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[2]
-
Disposal Method: The primary recommended method for disposal of chemical waste is through an approved waste disposal plant or licensed contractor. Incineration is often the preferred method for organic chemical waste.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.
-
Spill Management: In case of a spill, mix the material with an inert absorbent such as sand or vermiculite, sweep it up, and place it in a tightly closed container for disposal.[2] Ensure the area is well-ventilated and wear appropriate PPE during cleanup. Do not allow the material to enter drains or water courses.[2]
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. CAS#:51814-19-8 | Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmacyconnection.ca [pharmacyconnection.ca]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
